Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMVRRTSDJRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate
CAS Number: 1360934-51-5
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document covers its physicochemical properties, a detailed synthetic protocol, and its application in the synthesis of bioactive molecules.
Physicochemical and Safety Data
This compound is a trifluoromethyl-substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex structures.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 1360934-51-5 |
| Molecular Formula | C₈H₅ClF₃NO₂ |
| Molecular Weight | 239.58 g/mol |
| IUPAC Name | methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere |
Table 2: Safety Information [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis of this compound
A plausible and scalable synthesis for this compound can be adapted from general methods reported for analogous halogenated nicotinic acid esters. A common approach involves the selective modification of a pre-existing pyridine ring.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on the selective dechlorination of a di-chlorinated precursor, a method detailed in patent literature for similar compounds.[3]
Starting Material: Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate
Reagents and Solvents:
-
Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate
-
Ethyl acetate
-
Triethylamine
-
5% Raney Nickel (Catalyst)
-
Hydrogen gas
Procedure:
-
In a high-pressure reaction vessel, dissolve Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate in ethyl acetate.
-
Add triethylamine to the solution, which acts as a base to neutralize the HCl generated during the reaction.
-
Carefully add 5% Raney Nickel catalyst to the reaction mixture.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3 atmospheres.
-
Heat the reaction mixture to 40°C and maintain vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into a variety of molecular scaffolds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the methyl ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for further chemical transformations.
Role as an Intermediate in Agrochemicals
This class of compounds, trifluoromethyl-substituted pyridines, are crucial components in a range of modern herbicides and insecticides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient. For instance, analogous compounds are used in the synthesis of herbicides like fluazifop-butyl.[4]
Role as an Intermediate in Pharmaceuticals
The 2-chloro-5-(trifluoromethyl)nicotinate scaffold is also of significant interest in medicinal chemistry. The substitution pattern allows for the synthesis of derivatives that can act as ligands for various biological targets. While specific drugs derived directly from this intermediate are not prominently featured in the reviewed literature, the general class of substituted nicotinic acids is widely explored for various therapeutic applications.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general method for the displacement of the 2-chloro substituent with a primary amine, a common step in the elaboration of this intermediate.
Starting Material: this compound
Reagents and Solvents:
-
This compound
-
Primary amine (e.g., aniline)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium carbonate)
Procedure:
-
To a solution of this compound in DMF, add the primary amine and potassium carbonate.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-(trifluoromethyl)nicotinate derivative.
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, representative data for analogous compounds can be used for structural confirmation. The key expected signals are outlined below.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (around 3.9 ppm).- Two doublets or a multiplet in the aromatic region for the pyridine ring protons. |
| ¹³C NMR | - A signal for the methyl ester carbon (around 53 ppm).- Signals in the aromatic region for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A signal for the carbonyl carbon of the ester (around 164 ppm). |
| IR | - A strong absorption band for the C=O stretch of the ester (around 1730 cm⁻¹).- C-Cl stretching vibration (around 700-800 cm⁻¹).- C-F stretching vibrations (around 1100-1300 cm⁻¹). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (239.58 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules in the agrochemical and pharmaceutical industries. Its synthesis is achievable through established chemical transformations, and its reactivity allows for diverse functionalization. The data and protocols presented in this guide are intended to support researchers and developers in the effective utilization of this important chemical intermediate.
References
- 1. This compound | 1360934-51-5 [sigmaaldrich.com]
- 2. CAS:1360934-51-5 | C8H5ClF3NO2 | this compound | Pharmalego [pharmalego.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This technical guide provides a comprehensive overview of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Compound Properties
This compound is a halogenated pyridine derivative. The presence of a trifluoromethyl group often enhances the metabolic stability and lipophilicity of parent compounds, making this a valuable building block in medicinal chemistry.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 239.58 g/mol | [1][2] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [3][4][5] |
| CAS Number | 1360934-51-5 | [1][2][3][4][5] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid or semi-solid | [3] |
| Typical Purity | 95-98% | [3][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of a Halogenated Nicotinate Intermediate
The following protocol is based on the synthesis of similar compounds, such as 2-chloro-5-fluoro-nicotinic acid methyl ester, and illustrates a plausible pathway.
Objective: To synthesize a halogenated nicotinic acid methyl ester from a di-halogenated precursor via selective catalytic hydrogenation.
Materials:
-
2,6-dichloro-5-(trifluoromethyl)nicotinic acid (starting material - hypothetical for this specific synthesis)
-
Methanol (as solvent and reactant)
-
Thionyl chloride or similar agent for esterification
-
Palladium on carbon (Pd/C) or Raney Nickel (as catalyst)
-
Triethylamine (as a base)
-
Hydrogen gas
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification:
-
To a solution of 2,6-dichloro-5-(trifluoromethyl)nicotinic acid in methanol, slowly add thionyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting crude methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate can be carried forward or purified by column chromatography.
-
-
Selective Dechlorination:
-
Dissolve the crude methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalyst, such as 5% Pd/C or Raney Nickel (typically 1-10% by weight of the substrate).
-
Add triethylamine as an auxiliary agent to facilitate the hydrogenation dechlorination.
-
The reaction mixture is then subjected to hydrogenation (with H₂ gas) at a pressure of 1-5 atm and a temperature of 20-50°C.
-
The reaction is monitored by GC-MS or TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Applications in Synthesis
This compound is not typically an end-product with direct biological activity. Instead, it serves as a crucial intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications, such as amide bond formation.
Trifluoromethyl-substituted pyridines are integral components of many biologically active compounds in the agrochemical and pharmaceutical sectors. For instance, related structures are precursors to fungicides like fluazinam and fluopicolide.[6]
Logical Workflow and Diagrams
The following diagrams illustrate the general synthesis workflow and the importance of this class of compounds as intermediates.
Caption: A representative workflow for the synthesis of this compound.
Caption: The utility of this compound as a versatile chemical intermediate.
References
- 1. This compound | 1360934-51-5 [chemicalbook.com]
- 2. This compound - CAS:1360934-51-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 1360934-51-5 [sigmaaldrich.com]
- 4. CAS:1360934-51-5 | C8H5ClF3NO2 | this compound | Pharmalego [pharmalego.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
In-Depth Technical Guide: Physical Properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Physical Properties
The physical characteristics of a compound are critical in determining its handling, processing, and behavior in various experimental and manufacturing settings. The table below summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |
| Molecular Weight | 239.58 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 42 - 44 °C | N/A |
| Boiling Point | 204 °C | N/A |
| Density (Predicted) | 1.443 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | -4.10 ± 0.10 | N/A |
| Storage Temperature | 2 - 8 °C under an inert atmosphere | N/A |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the general experimental methodologies for measuring the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.[4]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few mL) of the liquid is placed in a small test tube or fusion tube.[5][6]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
Heating: The side arm of the Thiele tube is heated gently and uniformly.[6][7]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6] The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Density Determination
Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.
Methodology: Water Displacement Method
-
Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[8][9]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.[8][9]
-
Volume Displacement: The weighed solid is carefully immersed in the liquid in the graduated cylinder. The new volume is recorded.[8][9]
-
Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.[9][10]
pKa Determination
The pKa is a measure of the acidity of a compound. While the predicted pKa for this compound is provided, experimental determination can be achieved through various methods.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility.[11]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[11] Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance at different pH values.[11]
Synthesis Workflow
This compound is a valuable building block in organic synthesis. The following diagram illustrates a representative synthetic pathway.
Caption: A representative synthesis workflow for this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 1360934-51-5 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. athabascau.ca [athabascau.ca]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. wjec.co.uk [wjec.co.uk]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate: Solubility, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical and agrochemical research. This document collates known solubility data, outlines a general experimental protocol for its determination, and provides a representative synthesis method based on available chemical literature.
Core Physicochemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g/mol . Its structure plays a significant role in its reactivity and solubility.
Solubility Data
Quantitative solubility data for this compound is limited in publicly accessible literature. However, data from chemical suppliers provides a calculated solubility value. It is important to note that these values are likely predicted and may not have been determined through experimental validation.
| Solvent | Solubility (mg/mL) | Molarity (mol/L) | Source |
| Not Specified | 0.224 | 0.000933 | Ambeed |
| Not Specified | 0.229 | 0.000954 | Bide Pharmatech |
Note: The specific solvent for these solubility values is not provided by the sources.
Experimental Protocol: Solubility Determination
While a specific experimental protocol for determining the solubility of this compound is not available, a general method for assessing the solubility of an organic compound can be applied.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone, etc.)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 1 mL) to the test tube containing the compound.
-
Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add incremental volumes of the solvent, mixing thoroughly after each addition, until the solid is completely dissolved.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be calculated in mg/mL.
Synthesis of this compound
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
General Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Logical Workflow: Synthesis and Characterization
The overall process for preparing and characterizing a chemical compound like this compound follows a logical workflow.
Caption: A typical workflow for the synthesis and characterization of an organic compound.
This guide provides a summary of the currently available technical information for this compound. For researchers and professionals in drug development, it is recommended to perform experimental validation of the solubility and to develop a specific, optimized synthesis protocol for reliable and reproducible results.
Methyl 2-chloro-5-(trifluoromethyl)nicotinate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling of Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS No. 1360934-51-5). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates available data on its physicochemical properties, toxicological profile, safe handling procedures, and disposal. Due to the limited publicly available quantitative toxicological data for this specific compound, some information is inferred from structurally related chemicals and established regulatory guidelines. This guide also presents potential biological activities and associated signaling pathways based on the known effects of trifluoromethylpyridine and nicotinate derivatives, providing a valuable resource for hypothesis-driven research.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. Its structural formula and key identifiers are presented below. The trifluoromethyl group significantly influences the compound's electronic properties and biological activity.[1]
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate, 2-Chloro-5-trifluoromethyl-nicotinic acid methyl ester |
| CAS Number | 1360934-51-5[2][3] |
| Molecular Formula | C₈H₅ClF₃NO₂[3] |
| Molecular Weight | 239.58 g/mol [3] |
| SMILES Code | ClC1N=CC(C(F)(F)F)=CC=1C(=O)OC[4] |
| InChI Key | ABTMVRRTSDJRGO-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid or semi-solid or liquid | [2] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Note: Specific quantitative data for properties such as boiling point, melting point, density, and solubility are not consistently available in the public domain. The physical form may vary depending on the purity and specific batch.
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[6] |
Toxicological Summary:
-
Dermal Toxicity: Causes skin irritation.[6] Prolonged or repeated contact may lead to dermatitis. A 28-day repeated dermal toxicity study on a related compound showed transient local skin irritation lesions.[7]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Inhalation Toxicity: May cause respiratory tract irritation.[6]
-
Chronic Exposure: Long-term exposure effects have not been thoroughly investigated.
Note: The toxicological classifications are based on available Safety Data Sheets and have not been independently verified by extensive published studies on this specific molecule.
First Aid Measures
Immediate medical attention is recommended in case of any significant exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[6] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risks.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep in a dry place.[6] Recommended storage is at 2-8°C under an inert atmosphere.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound.
Table 5: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[6] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[6] |
| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required. |
Accidental Release and Disposal
-
Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, avoid generating dust.[6] Sweep or scoop up the material and place it into a suitable container for disposal.[6] For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a chemical waste container.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8] This compound may be classified as a hazardous waste. As a chlorinated organic compound, it may fall under specific RCRA waste codes such as F024 or F025, which pertain to wastes from the production of chlorinated aliphatic hydrocarbons.[9][10] It is the responsibility of the waste generator to properly classify and dispose of the material.[8]
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[11]
Potential Biological Activity and Signaling Pathways
While specific studies on this compound are limited, the structural motifs suggest potential biological activities that are areas of active research in drug development.
Antimicrobial and Anticancer Potential
Nicotinic acid and its derivatives have been investigated for a range of therapeutic applications, including anticancer properties.[12][13][14] The trifluoromethyl group is a common feature in many biologically active compounds, often enhancing metabolic stability and potency.[15][16][17][18] Derivatives of trifluoromethylpyridine have shown promising antibacterial activity.[15][19]
Inferred Signaling Pathway Interactions
Based on literature for related compounds, this compound could potentially interact with key cellular signaling pathways implicated in cancer and other diseases.
-
Wnt/β-catenin Signaling Pathway: Pyridine-containing compounds have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers.[11][20][21][22][23] Inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells.
-
PI3K/Akt/mTOR Signaling Pathway: Nicotinamide, a related compound, is known to modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][24][25][26][27] Dysregulation of this pathway is a hallmark of many cancers.
Experimental Protocols
The following are generalized protocols for assessing the skin and eye irritation potential of a chemical substance, based on OECD guidelines. These protocols would be suitable for evaluating this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method is based on the principle that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying epidermal cells.[1][28][29][30][31]
-
Tissue Preparation: Reconstructed human epidermis (RhE) tissues are cultured to form a multilayered, differentiated model of the human epidermis.
-
Test Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined by the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.
-
Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced to ≤ 50%.[1]
Acute Eye Irritation/Corrosion Test (OECD 405)
This in vivo test is typically performed on albino rabbits to assess the potential for a substance to cause eye irritation or corrosion.[3][32][33][34][35]
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Reversibility Assessment: If effects are present at 72 hours, observations may continue for up to 21 days to evaluate reversibility.
-
Data Analysis: The scores for each observation point are recorded. The classification of the substance's irritation potential is based on the severity and reversibility of the observed effects.
Conclusion
This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While quantitative toxicological data for this specific compound are limited, the available information indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. As a derivative of nicotinic acid and a trifluoromethylpyridine, it represents a scaffold of interest for drug discovery, with potential applications in antimicrobial and anticancer research. Further studies are needed to fully characterize its toxicological profile and to elucidate its specific mechanisms of biological activity. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure safe handling and to minimize any potential health risks.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. Nicotinamide: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. wku.edu [wku.edu]
- 11. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 12. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrvinium, A Potent Small Molecule WNT Inhibitor, Increases Engraftment And Inhibits Lineage Commitment Of Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NAD+ improved experimental autoimmune encephalomyelitis by regulating SIRT1 to inhibit PI3K/Akt/mTOR signaling pathway | Aging [aging-us.com]
- 25. researchgate.net [researchgate.net]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. x-cellr8.com [x-cellr8.com]
- 29. oecd.org [oecd.org]
- 30. iivs.org [iivs.org]
- 31. nucro-technics.com [nucro-technics.com]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 35. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
Commercial Suppliers and Technical Guide for Methyl 2-chloro-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide includes a summary of commercial suppliers, a detailed synthetic protocol, and an overview of the biological relevance of downstream products, including a representative signaling pathway.
Commercial Availability
This compound (CAS No. 1360934-51-5) is readily available from a variety of commercial chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of available quantities, purity levels, and pricing.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | AMBH47A8F5A9 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g | $18.40 - $201.25 |
| Amerigo Scientific | CBB1106504ATL | 95% | Contact for details | Contact for pricing |
| ChemicalBook | CB82657640 | 96-99% | Inquire for bulk | Starting from $5.50/kg |
| Pharmalego | 04105 | 98% | 1 g | Inquire for pricing |
| Fisher Scientific | PI78440 | 98% | 5 g | $83.74 |
| Sunway Pharm Ltd | CB71746 | 97% | 1 g, 5 g | $48.00 - $195.00 |
| AK Scientific, Inc. | 5269DW | >95% | 5 g, 10 g, 25 g | $68.00 - $247.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Synthesis and Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly for introducing the trifluoromethylpyridine moiety into larger molecules. The following is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the target molecule. This protocol is based on the principles of trifluoromethylation of halo-aromatic compounds.
Reaction Scheme:
Caption: Synthetic workflow for the trifluoromethylation of an aryl iodide.
Detailed Methodology:
Objective: To synthesize this compound via a copper-catalyzed trifluoromethylation reaction.
Materials:
-
Methyl 2-chloro-5-iodonicotinate
-
Methyl chlorodifluoroacetate (MCDFA)
-
Potassium fluoride (KF)
-
Copper(I) iodide (CuI)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with Methyl 2-chloro-5-iodonicotinate, potassium fluoride, and copper(I) iodide in anhydrous NMP.
-
Reaction Execution: The reaction mixture is heated to 120 °C under a nitrogen atmosphere. Methyl chlorodifluoroacetate is then added dropwise to the stirred mixture over a period of 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Biological Relevance and Signaling Pathways
This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. The trifluoromethylpyridine scaffold is a key pharmacophore in a range of pharmaceuticals and agrochemicals. For instance, derivatives of this compound are used in the synthesis of novel anti-infective agents and fungicides.[1]
While the intermediate itself is not biologically active, it can be converted into compounds with significant pharmacological effects. For example, nicotinic acid and its derivatives are known to interact with the G-protein coupled receptor GPR109A (also known as HM74A).[2] This interaction is crucial for the lipid-modifying effects of nicotinic acid, which is used clinically to treat dyslipidemia.[2][3][4]
The signaling pathway initiated by the activation of GPR109A is a relevant example of the biological context in which downstream products of this compound might operate.
Caption: Simplified signaling pathway of GPR109A activation by a nicotinic acid derivative.
Activation of the GPR109A receptor by a ligand such as a nicotinic acid derivative leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of the associated G-protein.[2] This inhibition results in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is an inhibition of lipolysis in adipocytes, reducing the release of free fatty acids into the bloodstream. This mechanism contributes to the therapeutic effects of nicotinic acid in managing cholesterol levels.[3][4]
Conclusion
This compound is a commercially accessible and versatile intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. This guide provides researchers and developers with the necessary information to source this compound and understand its synthetic utility and the biological relevance of its derivatives. The provided experimental framework and representative signaling pathway offer a solid foundation for further research and development efforts.
References
Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and drug development. This document details the reaction sequence, provides established experimental protocols, and presents quantitative data in a structured format for ease of reference and comparison.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly for agrochemical and pharmaceutical applications. Its trifluoromethyl and chloro substituents provide unique electronic properties and metabolic stability, making it a valuable intermediate for the development of novel bioactive compounds. This guide outlines a robust three-step synthesis commencing from the readily available precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence involving carboxylation, chlorination, and esterification. The general workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of reaction conditions and expected yields.
Step 1: Carboxylation of 2-Hydroxy-5-(trifluoromethyl)pyridine
The introduction of a carboxylic acid group at the 3-position of the pyridine ring is achieved via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide (in this case, a pyridinoxide) using carbon dioxide under elevated temperature and pressure.
Experimental Protocol:
-
Formation of the Potassium Salt: In a dry, high-pressure autoclave, 2-hydroxy-5-(trifluoromethyl)pyridine is dissolved in a suitable high-boiling inert solvent. An equimolar amount of a strong base, such as potassium hydroxide, is added to form the potassium salt. The mixture is heated to evaporate any residual water.
-
Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm. The reaction mixture is then heated to 150-200°C with continuous stirring for 4-6 hours.
-
Work-up and Isolation: After cooling, the autoclave is carefully depressurized. The reaction mixture is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 2-hydroxy-5-(trifluoromethyl)nicotinic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
| Parameter | Value |
| Reaction | Kolbe-Schmitt Carboxylation |
| Starting Material | 2-Hydroxy-5-(trifluoromethyl)pyridine |
| Reagents | 1. KOH2. CO₂ |
| Pressure | ~100 atm |
| Temperature | 150-200°C |
| Reaction Time | 4-6 hours |
| Product | 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid |
| Yield | Moderate to Good |
| Table 1: Summary of Reaction Conditions for Carboxylation. |
Step 2: Chlorination of 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid
The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is a standard method for the conversion of hydroxypyridines to their corresponding chloropyridines.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2-hydroxy-5-(trifluoromethyl)nicotinic acid is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base (e.g., pyridine or triethylamine) may be added to facilitate the reaction.
-
Reaction: The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2-chloro-5-(trifluoromethyl)nicotinic acid. The product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Reaction | Chlorination |
| Starting Material | 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Catalyst | Pyridine or Triethylamine (optional) |
| Temperature | 105-110°C (Reflux) |
| Reaction Time | 2-4 hours |
| Product | 2-Chloro-5-(trifluoromethyl)nicotinic Acid |
| Yield | High |
| Table 2: Summary of Reaction Conditions for Chlorination. |
Step 3: Esterification of 2-Chloro-5-(trifluoromethyl)nicotinic Acid
The final step is the esterification of the carboxylic acid to form the methyl ester. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: 2-Chloro-5-(trifluoromethyl)nicotinic acid is dissolved in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.
-
Reaction: The reaction mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel or distillation under reduced pressure yields pure this compound.
| Parameter | Value |
| Reaction | Fischer-Speier Esterification |
| Starting Material | 2-Chloro-5-(trifluoromethyl)nicotinic Acid |
| Reagents | Methanol |
| Catalyst | Concentrated H₂SO₄ or SOCl₂ |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Product | This compound |
| Yield | Good to High |
| Table 3: Summary of Reaction Conditions for Esterification. |
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis follow a logical progression of functional group manipulations on the pyridine ring. The relationships between the key intermediates and reactions are illustrated below.
Figure 2: Logical relationship of intermediates in the synthesis.
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound. The individual steps employ well-established chemical transformations, and the protocols can be adapted for various scales of production. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development. Further optimization of reaction conditions for each step may lead to improved yields and process efficiency.
References
An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core precursors, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a crucial building block for the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compounds. This guide explores the most common and efficient pathways to this important molecule, providing detailed methodologies and comparative data to aid in the selection of the most suitable synthetic strategy.
Core Synthetic Pathways
There are three primary synthetic routes to this compound, each starting from different precursors and offering distinct advantages and challenges.
-
Route 1: Multi-step Synthesis from 3-Picoline
-
Route 2: Trifluoromethylation of an Aryl Iodide Intermediate
-
Route 3: Direct Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid
The following sections provide a detailed analysis of each of these pathways.
Route 1: Multi-step Synthesis from 3-Picoline
This route is a classical and well-established method that begins with the readily available and inexpensive starting material, 3-picoline. The overall workflow involves a series of transformations to build the desired functionality on the pyridine ring.
Experimental Protocols for Route 1
Step 1: N-Oxidation of 3-Picoline
-
Procedure: 3-Methylpyridine is reacted with hydrogen peroxide in glacial acetic acid. The molar ratio of 3-methylpyridine to hydrogen peroxide is typically 1:1.4 to 1.5. The reaction is maintained at a temperature of 70-80°C for 18-24 hours.
-
Yield: High yields are generally achieved for this step.
Step 2: Chlorination to 2-Chloro-5-methylpyridine
-
Procedure: N-oxygen-3-methylpyridine is reacted with a chlorinating agent such as benzoyl chloride in a solvent like dichloromethane. Triethylamine is used as an acid scavenger. The molar ratio of N-oxygen-3-methylpyridine to benzoyl chloride is typically 1:1.4 to 1.6. The reaction is carried out at reflux for 3 to 4 hours. This reaction produces a mixture of 2-chloro-5-methylpyridine and the isomeric 2-chloro-3-methylpyridine.
Step 3: Side-chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine
-
Procedure: The crude 2-chloro-5-methylpyridine is dissolved in a suitable solvent and reacted with chlorine gas under UV irradiation or in the presence of a radical initiator. This step selectively chlorinates the methyl group.
Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
-
Procedure: 2-Chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent such as anhydrous potassium fluoride. A phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) is often used in a solvent such as dimethyl sulfoxide (DMSO). The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride is 1:2 to 2.4. The reaction is conducted at reflux for 5 to 7 hours.
Step 5: Carboxylation to 2-Chloro-5-(trifluoromethyl)nicotinic acid
-
Procedure: 2-Chloro-5-(trifluoromethyl)pyridine is dissolved in a dry, aprotic solvent like THF and cooled to a low temperature (e.g., -78°C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange or direct deprotonation. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice). Acidic workup yields the carboxylic acid.
Step 6: Esterification to this compound
-
Procedure: 2-Chloro-5-(trifluoromethyl)nicotinic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated at reflux until the reaction is complete, as monitored by TLC or GC. The solvent is then removed, and the residue is worked up to isolate the methyl ester. Alternatively, the carboxylic acid can be reacted with thionyl chloride to form the acid chloride, which is then reacted with methanol.
Quantitative Data for Route 1
| Step | Product | Typical Yield |
| 1 | 3-Picoline N-oxide | >90% |
| 2 | 2-Chloro-5-methylpyridine | 50-60% (as a mixture) |
| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% |
| 5 & 6 | This compound | 70-80% (for the two steps) |
Route 2: Trifluoromethylation of an Aryl Iodide Intermediate
This modern approach utilizes a copper-catalyzed trifluoromethylation reaction on a pre-functionalized pyridine ring. This route can be highly efficient and scalable.
Experimental Protocols for Route 2
Step 1: Iodination of Methyl 2-hydroxynicotinate
-
Procedure: Methyl 2-hydroxynicotinate (20 g) is dissolved in dichloromethane (500 mL). N-iodosuccinimide (NIS, 38 g) is added, and the mixture is heated to reflux for 16 hours. After completion, the solvent is evaporated. Ethyl acetate (200 mL) is added to the residue and refluxed for 2 hours. The mixture is cooled, and the solid product is collected by filtration.[1]
-
Yield: 30 g (81%) of methyl 2-hydroxy-5-iodonicotinate is obtained as a white solid.[1]
Step 2: Chlorination to Methyl 2-chloro-5-iodonicotinate
-
Procedure: Methyl 5-iodo-2-hydroxynicotinate (4.75 g, 17.1 mmol) is dissolved in phosphorus oxychloride (POCl3, 50 mL) and heated to reflux for 24 hours. The excess POCl3 is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ether. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography.[1]
-
Yield: 4.3 g (85%) of methyl 2-chloro-5-iodonicotinate is obtained.[1]
Step 3: Trifluoromethylation to this compound
-
Procedure: Methyl 2-chloro-5-iodonicotinate is subjected to a copper-catalyzed trifluoromethylation. A common method involves using a trifluoromethyl source such as the Ruppert-Prakash reagent (TMSCF3) or a pre-formed copper(I) trifluoromethyl (CuCF3) complex. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP in the presence of a copper(I) salt (e.g., CuI) and often requires an additive like potassium fluoride. The reaction mixture is heated to achieve the trifluoromethylation.
Quantitative Data for Route 2
| Step | Product | Typical Yield |
| 1 | Methyl 5-iodo-2-hydroxynicotinate | 81%[1] |
| 2 | Methyl 2-chloro-5-iodonicotinate | 85%[1] |
| 3 | This compound | 60-80% (estimated) |
Route 3: Direct Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid
This is the most direct route, assuming the availability of the key precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3).
Experimental Protocols for Route 3
Synthesis of 2-chloro-5-(trifluoromethyl)nicotinic acid
-
The synthesis of this key precursor can be achieved via the carboxylation of 2-chloro-5-(trifluoromethyl)pyridine as described in Route 1, Step 5.
Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid
-
Procedure 1 (Acid-catalyzed): To a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.
-
Procedure 2 (via Acid Chloride): To a stirred solution of the carboxylic acid in a suitable solvent, thionyl chloride is added dropwise at 0°C. The mixture is then stirred at an elevated temperature (e.g., 50°C) for several hours. The excess thionyl chloride is removed under reduced pressure, and the resulting acid chloride is then reacted with methanol to give the desired ester.[2]
Quantitative Data for Route 3
| Step | Product | Typical Yield |
| 1 | This compound | >90% |
Summary and Comparison of Routes
| Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages |
| 1 | 3-Picoline | 6 | Inexpensive starting material | Long synthetic route, potential for isomeric impurities |
| 2 | Methyl 2-hydroxynicotinate | 3 | High yielding steps, modern methodology | More expensive starting materials and reagents |
| 3 | 2-chloro-5-(trifluoromethyl)nicotinic acid | 1 | Most direct route, high yield | Availability and cost of the starting carboxylic acid |
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of the optimal route will depend on factors such as the cost and availability of starting materials, the required scale of production, and the desired purity of the final product. For large-scale industrial production, the multi-step synthesis from 3-picoline may be the most cost-effective, despite its length. For laboratory-scale synthesis and rapid access to the molecule, the trifluoromethylation of an aryl iodide or the direct esterification of the corresponding carboxylic acid are attractive options, provided the precursors are accessible. This guide provides the necessary foundational information for researchers and developers to make informed decisions in their synthetic endeavors.
References
Delving into the Biological Potential of Methyl 2-chloro-5-(trifluoromethyl)nicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of methyl 2-chloro-5-(trifluoromethyl)nicotinate serves as a crucial starting point for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the derivatives synthesized from this core structure, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate. The information is presented to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.
Anticancer Activity: Targeting the PDK1 Signaling Pathway
Derivatives of 2-chloro-5-(trifluoromethyl)nicotinic acid, obtained from the hydrolysis of this compound, have been identified as potent inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a master regulator in the PI3K/AKT signaling cascade, a pathway frequently dysregulated in various cancers.[1][2] Inhibition of PDK1 can lead to the suppression of tumor cell survival, growth, and proliferation, making it a prime target for anticancer drug development.[1][2]
Quantitative Biological Data
The inhibitory potential of these derivatives against PDK1 has been quantified, with some compounds exhibiting significant potency.
| Compound ID | Target | IC50 | Reference |
| N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide | PDK1 | < 1 µM | [1][2] |
Table 1: Inhibitory Activity of a Key Derivative against PDK1.
Experimental Protocols
Synthesis of N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide:
The synthesis of N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide was achieved via an acid chloride intermediate.[1][2]
-
Acid Chloride Formation: 2-chloro-5-(trifluoromethyl)nicotinic acid was reacted with oxalyl chloride to form the corresponding acid chloride.
-
Amidation: The resulting acid chloride was then reacted with cyclopropylamine to yield the final product, N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide.[1][2]
PDK1 Kinase Assay:
The inhibitory activity of the synthesized compounds against PDK1 was likely determined using a kinase assay. While the specific details are proprietary to the patent, a general protocol for such an assay is as follows:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human PDK1 enzyme, a suitable substrate (e.g., a peptide derived from AKT), and ATP is prepared in a buffer solution.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the consumption of ATP using a luminescent assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the PDK1 enzymatic activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Visualization
The PI3K/AKT/PDK1 signaling pathway is a critical regulator of cell survival and proliferation. The following diagram illustrates the central role of PDK1 and the point of inhibition by the described derivatives.
Future Directions and Broader Biological Activities
While the primary reported activity for derivatives of this compound is as PDK1 inhibitors for cancer therapy, the trifluoromethylpyridine scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry. This suggests that derivatives of this core structure may possess a wider range of biological activities that warrant further investigation.
Potential as Anti-infective Agents
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been described as a key step in the development of novel anti-infective agents. Although specific data for derivatives of the 2-chloro-5-trifluoromethyl isomer is not yet publicly available, this indicates a promising avenue for future research.
Experimental Workflow for Screening
A general workflow for the synthesis and screening of new derivatives for various biological activities is depicted below.
This technical guide provides a foundational understanding of the biological activities associated with derivatives of this compound. The potent PDK1 inhibitory activity of these compounds underscores their potential in the development of novel anticancer therapeutics. Further exploration of this chemical scaffold is highly encouraged to uncover additional biological activities and to develop new therapeutic agents for a range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Trifluoromethylation of 2-Chloronicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in the fields of medicinal chemistry and drug development. This "super-functional group" can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and efficient methods for trifluoromethylation is of critical importance. This document provides detailed application notes and protocols for the trifluoromethylation of 2-chloronicotinic acid esters, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Three primary strategies for the trifluoromethylation of 2-chloronicotinic acid esters will be discussed:
-
Copper-Catalyzed Trifluoromethylation using TMSCF3 (Ruppert-Prakash Reagent): A versatile and widely used method employing a nucleophilic trifluoromethyl source.[1][2]
-
Radical Trifluoromethylation using Langlois Reagent: A method that generates trifluoromethyl radicals for reaction with the heteroaromatic ring.[3][4]
-
Electrophilic Trifluoromethylation using Umemoto's Reagents: This approach utilizes an electrophilic source of the trifluoromethyl group.[5][6][7][8]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the trifluoromethylation of a generic ethyl 2-chloronicotinate. Please note that yields are highly substrate-dependent and optimization may be required.
| Method | Trifluoromethylating Reagent | Catalyst/Initiator | Solvent | Temperature (°C) | Typical Yield (%) |
| Copper-Catalyzed Nucleophilic Substitution | TMSCF3 | CuI (10 mol%) | DMF | 100 | 60-85 |
| Radical Trifluoromethylation | Langlois Reagent (CF3SO2Na) | t-BuOOH | MeCN/H2O | Room Temp. | 50-75 |
| Electrophilic Trifluoromethylation | Umemoto's Reagent II | - | DCE | 80 | 45-70 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of Ethyl 2-Chloronicotinate with TMSCF3
This protocol is adapted from a general procedure for the copper-catalyzed trifluoromethylation of aryl halides.[1]
Materials:
-
Ethyl 2-chloronicotinate (1.0 mmol, 185.6 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 0.22 mL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-chloronicotinate (1.0 mmol) and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(trifluoromethyl)nicotinate.
Protocol 2: Radical Trifluoromethylation of Ethyl 2-Chloronicotinate with Langlois Reagent
This protocol is based on general procedures for the radical trifluoromethylation of heteroaromatics.[3][9][4]
Materials:
-
Ethyl 2-chloronicotinate (1.0 mmol, 185.6 mg)
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na) (2.0 mmol, 312.1 mg)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 mmol, 0.39 mL)
-
Acetonitrile (MeCN) (5 mL)
-
Water (H2O) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl 2-chloronicotinate (1.0 mmol) and Langlois reagent (2.0 mmol).
-
Add acetonitrile (5 mL) and water (5 mL).
-
Stir the mixture at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure ethyl 2-(trifluoromethyl)nicotinate.
Protocol 3: Electrophilic Trifluoromethylation of Ethyl 2-Chloronicotinate with Umemoto's Reagent
This protocol is a general representation of electrophilic trifluoromethylation reactions.[5][6][8]
Materials:
-
Ethyl 2-chloronicotinate (1.0 mmol, 185.6 mg)
-
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent II) (1.2 mmol, 446.2 mg)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add ethyl 2-chloronicotinate (1.0 mmol) and Umemoto's Reagent II (1.2 mmol).
-
Add 1,2-dichloroethane (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(trifluoromethyl)nicotinate.
Visualizations
Caption: General experimental workflow for the trifluoromethylation of ethyl 2-chloronicotinate.
Caption: Proposed mechanistic pathways for copper-catalyzed and radical trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Synthesis of Novel Fungicides from Methyl 2-chloro-5-(trifluoromethyl)nicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel fungicides derived from Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The trifluoromethylpyridine scaffold is a key pharmacophore in modern agrochemicals, and strategic modification of this starting material can lead to the discovery of potent new fungicidal agents. The protocols outlined herein focus on the conversion of this compound into novel nicotinamide derivatives, a class of compounds that has demonstrated significant fungicidal activity. This guide includes a plausible synthetic pathway, detailed experimental procedures, and a summary of reported bioactivity data for analogous compounds to inform structure-activity relationship (SAR) studies.
Introduction
The development of novel fungicides is critical to combat the emergence of resistant fungal pathogens and to meet the increasing demands for global food security. Trifluoromethyl-substituted heterocyclic compounds are of significant interest in the agrochemical industry due to their enhanced metabolic stability, lipophilicity, and bioavailability.[1][2] this compound is a readily available chemical intermediate that serves as a versatile building block for the synthesis of a diverse range of potential fungicidal compounds. The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the exploration of chemical space. This document details a synthetic strategy to produce novel N-substituted-2-amino-5-(trifluoromethyl)nicotinamides and presents relevant bioactivity data to guide the design and synthesis of new fungicidal candidates.
Proposed Synthetic Pathway
The synthesis of novel N-aryl nicotinamide fungicides from this compound can be envisioned through a two-step process. The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The resulting 2-chloro-5-(trifluoromethyl)nicotinic acid is then converted to a nicotinoyl chloride intermediate, which subsequently undergoes amidation with a desired amine to yield the final product.
Caption: Proposed two-step synthesis of novel nicotinamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 2-chloro-5-(trifluoromethyl)nicotinic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Novel N-substituted-2-chloro-5-(trifluoromethyl)nicotinamides
This protocol details the conversion of the carboxylic acid to the final amide product.
Materials:
-
2-Chloro-5-(trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Substituted amine (e.g., a substituted aniline) (1.0 eq)
-
Triethylamine (Et3N) (2.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Formation of the Acyl Chloride: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-chloro-5-(trifluoromethyl)nicotinoyl chloride is used in the next step without further purification.
-
Amidation: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add a solution of the crude 2-chloro-5-(trifluoromethyl)nicotinoyl chloride in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-chloro-5-(trifluoromethyl)nicotinamide.
Data Presentation: Fungicidal Activity of Analogous Nicotinamides
While specific fungicidal data for derivatives of this compound is not yet widely published, the following table summarizes the in vivo fungicidal activity of structurally related N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis). This data can serve as a valuable guide for designing new compounds with high fungicidal potential.
| Compound ID | R substituents on Pyridine Ring | EC50 (mg/L) |
| 4a | 6-Cl, 5-CN, 2-Me | 4.69 |
| 4f | 5,6-diCl | 1.96 |
| Diflumetorim | (Commercial Fungicide) | 21.44 |
| Flumorph | (Commercial Fungicide) | 7.55 |
Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives.[3]
Experimental Workflow Visualization
The overall experimental workflow for the synthesis and evaluation of novel fungicides from this compound is depicted below.
Caption: Workflow for synthesis and evaluation of novel fungicides.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis of novel fungicides from this compound. The proposed synthetic pathway is robust and allows for the generation of a diverse library of nicotinamide derivatives for biological screening. The provided bioactivity data for analogous compounds highlights the potential of this chemical class and offers a starting point for rational drug design. By following these protocols, researchers can efficiently synthesize and evaluate new fungicidal candidates, contributing to the development of next-generation crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-chloro-5-(trifluoromethyl)nicotinate in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a key heterocyclic building block in the synthesis of various agrochemicals, particularly herbicides. Its trifluoromethylpyridine core is a critical toxophore in a class of herbicides that selectively target grassy weeds. This document provides detailed application notes on the utility of this compound in herbicide development, focusing on its role as a precursor to aryloxyphenoxypropionate "fop" herbicides. Included are experimental protocols for the synthesis of a representative herbicide and the subsequent evaluation of its biological activity.
The trifluoromethyl group plays a crucial role in the biological activity of the final herbicide molecule. It enhances properties such as metabolic stability, lipophilicity, and the ability to bind to the target enzyme, thereby increasing the overall efficacy of the herbicide.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Herbicides synthesized from this compound, such as those in the "fop" class, primarily act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2][3] By inhibiting this enzyme, the herbicide disrupts the production of new membranes required for cell growth, particularly in the meristematic tissues (areas of active growth).[2][3] This inhibition is highly selective for the plastid isoform of ACCase found in grasses, which accounts for the herbicide's effectiveness against grassy weeds while leaving broadleaf crops unharmed.[1]
References
Application Notes and Protocols for the Derivatization of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed, generalized protocols for two key palladium-catalyzed cross-coupling reactions for the derivatization of Methyl 2-chloro-5-(trifluoromethyl)nicotinate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While specific literature precedents for this exact substrate are limited, the following protocols are based on established methods for structurally similar 2-chloropyridines and offer a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(trifluoromethyl)nicotinate Derivatives
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the 2-position.
The catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the electron-deficient nature of the pyridine ring and the presence of the trifluoromethyl group.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three cycles of vacuum-backfill with an inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-(trifluoromethyl)nicotinate derivative.
The following table summarizes typical yield ranges for the Suzuki-Miyaura coupling of related chloropyridine substrates. These are provided as a reference for expected outcomes.
| Arylboronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 75-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 60-85 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and require optimization.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(trifluoromethyl)nicotinate Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction can be applied to this compound to introduce primary or secondary amine functionalities at the 2-position.
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, especially with a sterically hindered and electron-deficient substrate.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-5-(trifluoromethyl)nicotinate derivative.
The following table presents typical yield ranges for the Buchwald-Hartwig amination of related chloropyridine substrates. These values can serve as a guide for expected outcomes.
| Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Aniline | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 75-95 |
| Morpholine | Pd₂(dba)₃ | BrettPhos | LHMDS | 1,4-Dioxane | 90 | 80-98 |
| n-Butylamine | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | 65-85 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and require optimization.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-chloro-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a valuable intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the C2-position for nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for the introduction of a variety of functional groups. This document provides a guide to the reaction conditions for nucleophilic substitution on this substrate.
While specific literature detailing extensive reaction optimization for this compound is limited, general principles of nucleophilic aromatic substitution on electron-deficient heterocyclic halides provide a strong foundation for developing successful reaction protocols. The conditions presented herein are based on analogous transformations and serve as a robust starting point for further optimization.
General Reaction Scheme
The nucleophilic substitution reaction on this compound proceeds by the displacement of the chloride at the 2-position by a nucleophile (Nu-H), typically in the presence of a base and a suitable solvent.
(Note: Image is a placeholder representation of the reaction)
Key Reaction Parameters
Successful nucleophilic aromatic substitution on this substrate is dependent on several key parameters:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), alcohols, and thiols. The nucleophilicity of the reagent will influence the reaction rate and temperature required.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are generally preferred as they can solvate the cationic species and accelerate the reaction.
-
Base: A base is typically required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Common bases include inorganic carbonates (K2CO3, Cs2CO3), organic amines (triethylamine (TEA), diisopropylethylamine (DIPEA)), and in some cases, stronger bases like sodium hydride (NaH) for less reactive nucleophiles.
-
Temperature: The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the nucleophile and the substrate. Microwave irradiation can also be employed to accelerate the reaction.
-
Catalyst: In some cases, particularly for less reactive nucleophiles or to achieve lower reaction temperatures, a catalyst such as a palladium complex (for cross-coupling type reactions) or a phase-transfer catalyst may be beneficial, though often not necessary for standard SNAr reactions.
Predicted Reaction Conditions for Nucleophilic Substitution
The following table summarizes recommended starting conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. These conditions are extrapolated from general knowledge of SNAr reactions on similar heterocyclic systems.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Notes |
| Primary/Secondary Amine | K2CO3 or DIPEA | DMF or DMSO | 80 - 120 | 4 - 24 | Reaction progress should be monitored by TLC or LC-MS. |
| Alcohol (ROH) | NaH | THF or DMF | 25 - 80 | 2 - 12 | Anhydrous conditions are crucial when using NaH. |
| Thiol (RSH) | K2CO3 or Et3N | Acetonitrile or DMF | 25 - 60 | 1 - 6 | Reactions with thiols are often faster than with amines or alcohols. |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions on this compound. Note: These are starting points and may require optimization for specific nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile
This protocol outlines a general procedure for the synthesis of 2-amino-5-(trifluoromethyl)nicotinate derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K2CO3) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in DMF, add the amine nucleophile and the base.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reaction with an Alcohol Nucleophile
This protocol outlines a general method for the synthesis of 2-alkoxy-5-(trifluoromethyl)nicotinate derivatives.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alcohol nucleophile (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol nucleophile dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the nucleophilic substitution on this compound.
Caption: General workflow for nucleophilic substitution reactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Application Notes and Protocols: Hydrolysis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)nicotinic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The trifluoromethyl group is a key structural motif known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The hydrolysis of its methyl ester, methyl 2-chloro-5-(trifluoromethyl)nicotinate, is a fundamental transformation to unmask the carboxylic acid functionality for further synthetic manipulations. These application notes provide detailed protocols for this hydrolysis reaction, primarily focusing on base-catalyzed methods, which are commonly employed for their efficiency and high yields.
Chemical Transformation
The overall reaction involves the conversion of the methyl ester to a carboxylate salt via nucleophilic acyl substitution by a hydroxide ion, followed by an acidic workup to protonate the carboxylate and yield the desired carboxylic acid.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method for the synthesis of this compound involves the trifluoromethylation of a pre-functionalized pyridine ring. A key strategy is the copper-catalyzed trifluoromethylation of an aryl iodide precursor, such as methyl 2-chloro-5-iodonicotinate. This reaction typically utilizes a trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA) in the presence of a copper(I) salt and a fluoride source.
Q2: What are the most critical parameters to control during the synthesis?
A2: Based on literature for similar trifluoromethylation reactions, the most critical parameters to control are:
-
Anhydrous Conditions: Moisture can lead to the formation of undesirable byproducts and reduce the efficiency of the trifluoromethylating agent.
-
Reaction Temperature: The temperature needs to be carefully controlled to balance the rate of reaction with the suppression of side reactions. Temperatures in the range of 80-120°C are often employed.
-
Stoichiometry of Reagents: The molar ratios of the starting material, trifluoromethylating agent, copper catalyst, and any additives should be precisely controlled to optimize yield and minimize impurity formation.
Q3: What are the expected yields for this synthesis?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the copper(I) catalyst is of high purity and has not been oxidized to copper(II). Consider using freshly purchased or properly stored catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal point without promoting byproduct formation. | |
| Impure starting materials | Verify the purity of the starting methyl 2-chloro-5-iodonicotinate and the trifluoromethylating agent. Impurities can interfere with the catalytic cycle. | |
| Formation of Multiple Byproducts | Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Radical side reactions | Competing radical pathways can lead to halogen-exchanged analogs. Maintaining strict temperature control (typically 80-100°C) can help suppress these side reactions. | |
| Over-chlorination | In some synthetic routes for trifluoromethylpyridines, the formation of multi-chlorinated byproducts is a known issue. Careful control of chlorinating agents and reaction conditions is crucial if such steps are involved in the synthesis of the precursor. | |
| Product Contaminated with Starting Material | Incomplete reaction | Increase the reaction time or slightly elevate the temperature. Consider adding a small excess of the trifluoromethylating agent. |
| Hydrolysis of the Ester Group | Presence of water during workup or purification | Use anhydrous solvents for extraction and chromatography. If an aqueous workup is necessary, minimize contact time and ensure the organic phase is thoroughly dried before solvent removal. |
| Difficulty in Product Purification | Co-elution of impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate the desired product from closely related impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method. |
Experimental Protocols & Data
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general procedure can be inferred from the synthesis of analogous compounds. The following is a representative, hypothetical protocol based on related literature.
Hypothetical Synthesis of this compound
-
Reaction: Copper-catalyzed trifluoromethylation of methyl 2-chloro-5-iodonicotinate.
-
Reagents:
-
Methyl 2-chloro-5-iodonicotinate (1.0 eq)
-
Methyl chlorodifluoroacetate (MCDFA) (1.5 - 2.0 eq)
-
Copper(I) iodide (CuI) (1.0 - 1.5 eq)
-
Potassium fluoride (KF) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent.
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add methyl 2-chloro-5-iodonicotinate, CuI, and KF.
-
Add the anhydrous solvent and stir the mixture.
-
Slowly add the methyl chlorodifluoroacetate to the reaction mixture.
-
Heat the reaction to 100-120°C and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 100 | 120 | 140 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 75 | 85 | 60 |
| Purity (%) | 95 | 92 | 80 |
| Key Byproduct (%) | 3 (Halogen Exchange) | 6 (Halogen Exchange) | 15 (Decomposition) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is typically performed under reflux conditions.
Q2: I am experiencing a low yield in my esterification reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the Fischer esterification of substituted nicotinic acids can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of the alcohol (methanol) and/or remove the water that is formed during the reaction. A Dean-Stark apparatus can be employed for water removal.
-
Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially during the workup phase if conditions are not carefully controlled. It is advisable to neutralize the acid catalyst at low temperatures, for example, with a cold saturated aqueous solution of sodium bicarbonate.
-
Sub-optimal Reaction Conditions: Ensure that the reaction is heated to an adequate temperature (reflux) and that the reaction time is sufficient. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.
Q3: What are the common side reactions that can occur during the synthesis of this compound?
A3: Several side reactions can impact the yield and purity of your final product:
-
Decarboxylation: At elevated temperatures and under strong acidic conditions, the starting material, 2-chloro-5-(trifluoromethyl)nicotinic acid, may undergo decarboxylation to form 2-chloro-5-(trifluoromethyl)pyridine. To minimize this, it is important to control the reaction temperature and avoid prolonged heating.
-
Formation of Byproducts from Starting Material Impurities: The purity of the starting 2-chloro-5-(trifluoromethyl)nicotinic acid is critical. Impurities from its synthesis, such as other chlorinated or fluorinated pyridine derivatives, can lead to the formation of undesired ester byproducts. For instance, the synthesis of the precursor 2-chloro-5-(trifluoromethyl)pyridine can sometimes yield multi-chlorinated byproducts.[1]
-
Hydrolysis during Workup: As mentioned previously, the ester product is susceptible to hydrolysis back to the starting carboxylic acid if exposed to aqueous acidic or basic conditions for extended periods, especially at elevated temperatures.
Q4: What is a suitable method for the purification of this compound?
A4: Column chromatography is a highly effective method for purifying the final product. A common stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. The optimal solvent system should be determined by TLC analysis. For example, a solvent system of petroleum ether/ethyl acetate (4:1) has been used for the purification of the parent compound, methyl nicotinate.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Use a large excess of methanol. - Remove water using a Dean-Stark trap. - Increase reaction time and monitor by TLC. |
| Hydrolysis of the ester during workup. | - Neutralize the acid catalyst at low temperature (0-5 °C) with a mild base (e.g., saturated NaHCO₃ solution). - Minimize contact time with aqueous layers. | |
| Suboptimal reaction temperature or time. | - Ensure the reaction is maintained at a steady reflux. - Monitor the reaction to completion using TLC to avoid unnecessarily long reaction times. | |
| Presence of Starting Material in Product | Incomplete reaction. | - See "Low Yield of Ester" troubleshooting steps. |
| Presence of 2-chloro-5-(trifluoromethyl)pyridine Impurity | Decarboxylation of the starting nicotinic acid. | - Reduce the reaction temperature if possible, while still maintaining a reasonable reaction rate. - Shorten the reaction time once the starting material is consumed (as determined by TLC). |
| Difficulty in Isolating the Product | Product is an oil or low-melting solid. | - After aqueous workup and drying of the organic layer, remove the solvent under reduced pressure. - Purify the crude product by silica gel column chromatography. |
Experimental Protocols
Synthesis of 2-chloro-5-(trifluoromethyl)nicotinic acid from 2-chloro-5-(trifluoromethyl)pyridine (Hypothetical)
Fischer Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid
This protocol is based on the general procedure for Fischer esterification of nicotinic acid derivatives.
Materials:
-
2-chloro-5-(trifluoromethyl)nicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of material during the purification of this compound. What are the likely causes and how can I improve my yield?
A: Low recovery can stem from several factors, ranging from the choice of purification method to the inherent stability of the compound. Here are some common causes and troubleshooting steps:
-
Decomposition on Silica Gel: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to decomposition or irreversible adsorption.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent and adding 1% triethylamine (TEA). Let it stand for an hour before packing the column. Alternatively, consider using a less acidic stationary phase like neutral alumina.
-
-
Hydrolysis: As an ester, the target compound is susceptible to hydrolysis back to the carboxylic acid (2-chloro-5-(trifluoromethyl)nicotinic acid), especially in the presence of water and acid or base.
-
Solution: Ensure all solvents and glassware are dry. If performing an aqueous workup, minimize the time the compound is in contact with aqueous acidic or basic solutions.
-
-
Product Volatility: While the predicted boiling point is high, there might be some loss during solvent removal under high vacuum, especially if the amount of product is small.
-
Solution: Use a cold trap when removing solvent under high vacuum. Avoid excessive heating of the flask on the rotary evaporator.
-
-
Inappropriate Recrystallization Solvent: If the compound is too soluble in the chosen recrystallization solvent at low temperatures, a significant portion will remain in the mother liquor.
-
Solution: Perform a thorough solvent screen to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Issue 2: Difficulty in Separating Impurities by Column Chromatography
Q: I am struggling to separate my target compound from impurities using column chromatography. The fractions are consistently impure. What can I do?
A: Co-elution of impurities is a common challenge. The following strategies can improve separation:
-
Peak Tailing: The basicity of the pyridine nucleus often causes peaks to tail on silica gel, leading to poor separation from closely eluting impurities.[1][2]
-
Solution: Add a small amount of triethylamine (0.1-1%) to your mobile phase to block the active silanol sites on the silica gel and improve peak shape.[2]
-
-
Inadequate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities.
-
Solution 1: For a structurally similar compound, 100% hexanes has been used successfully.[1] Start with a non-polar solvent system like hexane/ethyl acetate (e.g., 95:5) and gradually increase the polarity. A shallow gradient elution can be very effective.
-
Solution 2: Try a different solvent system altogether. Sometimes replacing ethyl acetate with dichloromethane or diethyl ether can change the selectivity of the separation.
-
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.
-
Issue 3: The Purified Product is an Oil and Fails to Solidify
Q: My purified this compound is an oil or a waxy solid, but the literature suggests it should be a solid. How can I induce crystallization?
A: The physical form can be influenced by residual solvents or minor impurities.
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice formation.
-
Solution: Dry the sample under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential decomposition.
-
-
Persistent Impurities: Even small amounts of impurities can act as "crystal poisons."
-
Solution: Re-purify the material using a different technique. If you used chromatography, try recrystallization or vice-versa. An acid-base extraction could also remove different types of impurities.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexane or pentane) and swirl. This can sometimes "crash out" the solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are:
-
Column Chromatography: Highly versatile for separating a wide range of impurities.
-
Recrystallization: Excellent for achieving high purity if a suitable solvent is found and the compound is solid.
-
Vacuum Distillation: Suitable for volatile compounds, though the high predicted boiling point of this compound suggests high vacuum would be necessary.[1][3]
-
Acid-Base Extraction: Useful for removing non-basic impurities during the workup phase.[2][4]
Q2: What are the potential impurities I should be aware of?
A2: Potential impurities can originate from starting materials, side reactions, or degradation:
-
Starting Materials: Unreacted 2-chloro-5-(trifluoromethyl)nicotinic acid.
-
By-products of Synthesis: Depending on the synthetic route, these could include isomers or compounds with incomplete or over-halogenation.[5]
-
Hydrolysis Product: 2-chloro-5-(trifluoromethyl)nicotinic acid, formed by the hydrolysis of the methyl ester.[6]
-
Residual Solvents: Solvents used in the reaction or purification steps.[6]
Q3: What is a good starting point for a solvent system in column chromatography?
A3: Based on data for analogous compounds, a good starting point would be a mixture of a non-polar and a polar solvent. A system of hexane and ethyl acetate is a common choice. Begin with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. For a very similar compound, 100% hexanes was reported as the eluent.[1]
Q4: How can I perform an acid-base extraction to purify my compound?
A4:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a base (e.g., saturated sodium bicarbonate or 1M NaOH) to the aqueous layer until it is basic (check with pH paper).
-
Extract the now neutral product back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1360934-51-5 |
| Molecular Formula | C₈H₅ClF₃NO₂ |
| Molecular Weight | 239.58 g/mol |
| Physical Form | Solid or semi-solid |
| Predicted Boiling Point | 254.1 ± 40.0 °C at 760 mmHg[1] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Table 2: Suggested Purification Parameters
| Purification Method | Parameter | Recommended Value/System | Notes |
| Column Chromatography | Stationary Phase | Silica Gel | Standard choice. |
| Eluent System | Hexane/Ethyl Acetate gradient | Start with low polarity (e.g., 98:2) and increase ethyl acetate concentration. | |
| 100% Hexanes | Reported for a structurally similar compound.[1] | ||
| Additive | 0.1-1% Triethylamine (TEA) in eluent | To prevent peak tailing.[2] | |
| Recrystallization | Solvent Selection | To be determined empirically | Screen a range of solvents (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof). |
| Vacuum Distillation | Pressure | High Vacuum (<1 mmHg) | Due to the high predicted boiling point. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gentle pressure or gravity, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient (Optional): Gradually increase the polarity of the eluent to elute the target compound.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization
Caption: A workflow for the purification of this compound.
References
- 1. This compound CAS#: 1360934-51-5 [m.chemicalbook.com]
- 2. This compound | 1360934-51-5 [chemicalbook.com]
- 3. This compound | 1360934-51-5 [sigmaaldrich.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. CAS:1360934-51-5 | C8H5ClF3NO2 | this compound | Pharmalego [pharmalego.com]
Technical Support Center: Copper-Catalyzed Trifluoromethylation of Pyridines
Welcome to the technical support center for copper-catalyzed trifluoromethylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the copper-catalyzed trifluoromethylation of pyridines?
A1: The formation of byproducts is a common challenge in these reactions. The types and quantities of byproducts can vary significantly depending on the pyridine substrate, the trifluoromethylating agent, and the reaction conditions. Some of the most frequently encountered byproducts include:
-
Regioisomers: In direct C-H trifluoromethylation reactions, the trifluoromethyl radical can attack different positions on the pyridine ring, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[1] The lack of regioselectivity is a significant challenge, particularly with unsubstituted or weakly directing substrates.
-
Di- and poly-trifluoromethylated products: Under harsh reaction conditions or with prolonged reaction times, multiple trifluoromethyl groups can be introduced onto the pyridine ring.
-
Protodehalogenation/Protodeborylation: In cross-coupling reactions involving halopyridines or pyridineboronic acids, the starting material can be converted back to pyridine through the loss of the halogen or boronic acid group. This is often a major side reaction.[2]
-
Homocoupling products (Diynes): In reactions involving terminal alkynes as substrates, the formation of diyne byproducts through the competitive formation of a bis-alkynyl-copper complex can be a significant issue.[2]
-
Pentafluoroethylated products: In some cases, the trifluoromethyl source can decompose and react further to generate a pentafluoroethylated byproduct.[2][3]
-
Products from solvent incorporation: Some reactive intermediates can be trapped by the solvent, leading to the formation of solvent-adducts as byproducts.
Q2: Why am I observing low yields in my copper-catalyzed trifluoromethylation of a pyridine substrate?
A2: Low yields in these reactions can be attributed to several factors, often related to the inherent properties of pyridine and the sensitivity of the catalytic system. Common causes include:
-
Moisture and Air Sensitivity: Many copper catalysts and trifluoromethylating agents are sensitive to moisture and air. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.[4]
-
Incompatible Solvent: The choice of solvent is critical. Some solvents can coordinate too strongly to the copper catalyst, inhibiting its activity. It is recommended to screen a range of anhydrous, non-nucleophilic solvents.[4]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the copper center, potentially leading to catalyst inhibition or deactivation. The presence of certain functional groups on the pyridine ring can exacerbate this effect.
-
Poor Solubility of Reagents: The insolubility of the copper salt, ligand, or other additives can lead to a heterogeneous reaction mixture and consequently, lower yields.
-
Electron-Deficient Nature of the Pyridine Ring: The electron-deficient character of the pyridine ring can make it less reactive towards certain trifluoromethylation pathways, particularly those involving electrophilic attack.
Q3: How can I improve the regioselectivity of the trifluoromethylation of my pyridine substrate?
A3: Achieving high regioselectivity is a key challenge, especially in direct C-H functionalization. Here are some strategies to improve it:
-
Use of Directing Groups: The presence of a directing group on the pyridine ring can significantly influence the position of trifluoromethylation.[4] For instance, some groups can direct the reaction to the ortho- or meta-position.
-
Substrate Modification: Modifying the pyridine substrate, for example, by converting it to a pyridine N-oxide, can alter the electronic properties and steric environment of the ring, thereby influencing the regioselectivity of the reaction.
-
Choice of Trifluoromethylating Agent and Catalyst System: Different combinations of trifluoromethylating agents and copper catalyst/ligand systems can exhibit varying degrees of regioselectivity. Screening different conditions is often necessary.
-
Pre-functionalization of the Pyridine Ring: Instead of direct C-H trifluoromethylation, a more controlled approach is to introduce a functional group (e.g., iodine, bromine, or a boronic acid) at the desired position and then perform a cross-coupling reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during copper-catalyzed trifluoromethylation of pyridines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Presence of moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. Use anhydrous solvents. |
| Inactive catalyst. | Use a fresh batch of copper catalyst and ligand. Consider pre-forming the active catalyst complex. | |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale experiments at different temperatures.[4] | |
| Poor solubility of reagents. | Screen different anhydrous, non-nucleophilic solvents to improve solubility. | |
| Formation of Multiple Products (Low Regioselectivity) | Multiple reactive C-H bonds on the pyridine ring. | Utilize a pyridine substrate with a directing group to favor a specific position.[4] |
| Radical mechanism with low selectivity. | Switch to a trifluoromethylation method that proceeds through a more controlled mechanism, such as a cross-coupling reaction. | |
| Significant Formation of Protodehalogenation Byproduct | Presence of a proton source. | Ensure all reagents and solvents are strictly anhydrous. |
| Reductive side reactions. | Add a mild oxidant to the reaction mixture to suppress reductive pathways. | |
| Formation of Dimerized or Polymerized Byproducts | High concentration of reactive intermediates. | Use a syringe pump to slowly add one of the reactants to maintain a low concentration and minimize side reactions.[2] |
| Inappropriate solvent. | Screen for a solvent that does not promote polymerization. |
Data Presentation
Byproduct Formation in Copper-Catalyzed Trifluoromethylation of Iodopyridines
| Substrate | Trifluoromethylating Agent | Catalyst System | Solvent | Temperature (°C) | Major Byproducts | Byproduct Yield/Ratio | Reference |
| 2-Iodopyridine | TMSCF3 | CuI / KF | DMF | 100 | Pyridine (Protodeiodination) | Not quantified | [5] |
| 3-Iodopyridine | TMSCF3 | CuI / KF | DMF | 100 | Pyridine (Protodeiodination) | Moderate yields of product suggest significant side reactions | [5] |
| 4-Iodopyridine | TMSCF3 | CuI / KF | DMF | 100 | Pyridine (Protodeiodination) | Moderate yields of product suggest significant side reactions | [5] |
| 3-Iodo-4-methoxyquinoline | TMSCF3 | CuI / phenanthroline | DMSO | 60 | N-methyl-4-quinolone product (from O-N methyl migration) | Not quantified | [6][7] |
Experimental Protocols
General Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Halides with TMSCF3
This protocol is a general procedure and may require optimization for specific pyridine substrates.[1]
Materials:
-
Aryl halide (e.g., iodopyridine) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium fluoride (KF) (2.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), and KF (116.2 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
Visualizations
Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation of aryl halides.
Caption: A logical workflow for troubleshooting low yields in copper-catalyzed trifluoromethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Monitoring of Reactions with Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of reactions with this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Secondary Silanol Interactions | The basic nature of the pyridine ring can interact with acidic residual silanols on the silica backbone of the column, causing peak tailing.[1][2][3] Use a modern, end-capped C18 column or a column with a specialized stationary phase with low silanol activity.[4] Adding a small amount of a competing base like triethylamine to the mobile phase can mitigate this, but it is not ideal for mass spectrometry (MS) detection.[2] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape. For basic compounds like pyridine derivatives, maintaining a mobile phase pH 2-3 units away from the analyte's pKa is recommended to ensure a consistent ionization state.[2][3] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing.[2] Dilute the sample or reduce the injection volume. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Solution |
| Mobile Phase Composition Fluctuation | Inconsistent preparation of the mobile phase is a common cause of retention time drift. Prepare the mobile phase accurately, preferably by weight, and ensure thorough mixing. |
| Inadequate Column Equilibration | The column must be fully equilibrated with the mobile phase before starting a sequence, especially for gradient methods. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a stable temperature. |
| Pump Malfunction | Inconsistent flow rates from the pump will lead to shifting retention times. Check for leaks and ensure the pump is properly maintained. |
Issue 3: Baseline Noise or Drift
| Potential Cause | Solution |
| Air Bubbles in the System | Air bubbles in the mobile phase, pump, or detector can cause baseline noise. Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging. Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase or Column | Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove contaminants. |
| Detector Lamp Issue | A failing or unstable detector lamp can lead to baseline drift. Check the lamp's operating hours and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring reactions with this compound?
A1: Based on methods for structurally similar compounds like methyl nicotinate and other pyridine derivatives, a reverse-phase HPLC method is recommended.[5][6][7] A good starting point would be:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 270 nm |
| Injection Volume | 10 µL |
Q2: How should I prepare my reaction sample for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results. A general procedure is as follows:
-
Quench the reaction: Stop the reaction at the desired time point using an appropriate quenching agent.
-
Dilute the sample: Dilute a small aliquot of the reaction mixture with a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). This prevents column overload and potential precipitation.[2]
-
Filter the sample: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[8]
Q3: My peaks for the starting material and product are co-eluting. How can I improve the resolution?
A3: To improve the resolution between closely eluting peaks, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Modifying the pH can change the retention characteristics of ionizable compounds.
-
Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) may provide a different selectivity and better resolution.[3]
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: While retention time can provide a preliminary identification, it is not definitive. For unambiguous peak identification, especially for reaction products and impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the recommended method.
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the progress of a reaction involving this compound.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., 450 µL of a 1:1 mixture of water and acetonitrile).
-
Vortex the sample to ensure homogeneity.
-
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the peak areas of the starting material and the desired product to determine the reaction progress.
-
Visualizations
Caption: Experimental workflow for HPLC monitoring of reactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD [mdpi.com]
- 7. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. nacalai.com [nacalai.com]
Work-up procedures for reactions involving Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Welcome to the technical support center for Methyl 2-chloro-5-(trifluoromethyl)nicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as an intermediate in organic synthesis. The most common reactions involve nucleophilic aromatic substitution (SNAr) at the C2 position and cross-coupling reactions, such as the Suzuki-Miyaura coupling. The ester group can also be hydrolyzed to the corresponding carboxylic acid.
Q2: What are the general storage recommendations for this compound?
A2: It is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term stability, especially in solution, refrigeration (2-8°C) is advisable to minimize potential hydrolysis of the methyl ester.[2]
Q3: What safety precautions should be taken when handling this chemical?
A3: this compound is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Always handle this compound in a well-ventilated area or fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][4]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low or no yield of the coupled product.
-
Possible Cause 1: Inactive Catalyst. The Palladium(0) catalyst is essential for the reaction. Improper handling or storage can lead to oxidation and deactivation.
-
Solution: Ensure the catalyst is stored under an inert atmosphere. Consider using a fresh batch of catalyst. The active Pd(0) species is typically formed in situ from a Pd(II) precatalyst like Pd(OAc)₂, and this reduction can sometimes be a critical step.[5]
-
-
Possible Cause 2: Inefficient C-Cl bond activation. Aryl chlorides are less reactive than bromides or iodides in Suzuki couplings.[6]
-
Solution: Employ a suitable electron-rich and bulky phosphine ligand such as SPhos or XPhos to facilitate the oxidative addition step.[6] Increasing the reaction temperature may also be necessary.
-
-
Possible Cause 3: Inappropriate base or solvent. The choice of base and solvent is crucial for an efficient reaction.
Issue: Formation of significant side products (e.g., homocoupling of the boronic acid).
-
Possible Cause: The reaction conditions favor the homocoupling of the boronic acid over the cross-coupling reaction.
-
Solution: Slowly add the boronic acid to the reaction mixture. Ensure that the palladium catalyst is active and that the reaction is properly degassed to remove oxygen, which can promote homocoupling.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: The reaction is sluggish or does not proceed to completion.
-
Possible Cause 1: Poor nucleophile. The nucleophile may not be strong enough to displace the chloride.
-
Solution: If possible, convert the nucleophile to its more reactive conjugate base by using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃).
-
-
Possible Cause 2: Unsuitable solvent. The solvent plays a key role in stabilizing the charged intermediate (Meisenheimer complex).
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP to accelerate the reaction.[7]
-
Issue: Difficulty in purifying the product from the reaction mixture.
-
Possible Cause: Residual high-boiling solvent (e.g., DMF, DMSO). These solvents can be challenging to remove completely.
Hydrolysis of the Methyl Ester
Issue: Incomplete hydrolysis of the methyl ester to the carboxylic acid.
-
Possible Cause: Insufficient base or reaction time.
-
Solution: Use a stoichiometric excess of a strong base like LiOH or NaOH.[9] Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Gentle heating can also accelerate the hydrolysis.
-
Issue: Difficulty in isolating the carboxylic acid product after work-up.
-
Possible Cause: Product remains in the aqueous layer. The resulting carboxylate salt is water-soluble.
-
Solution: After the reaction is complete, carefully acidify the aqueous solution with an acid (e.g., HCl) to a pH of around 5-6 to precipitate the carboxylic acid.[9] The product can then be extracted with an organic solvent or collected by filtration if it is a solid.
-
Experimental Protocols & Data
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).[6]
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.[6]
-
Add degassed 1,4-dioxane and water (typically in a 5:1 ratio).[6]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with ethyl acetate and water.[6]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Table 1: Example Reagent Quantities for Suzuki Coupling
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| This compound | 1.0 | 239.58 | 239.6 mg (1.0 mmol) |
| Arylboronic Acid | 1.2 | Variable | 1.2 mmol |
| K₃PO₄ | 2.0 | 212.27 | 424.5 mg (2.0 mmol) |
| Pd(OAc)₂ | 0.02 | 224.49 | 4.5 mg (0.02 mmol) |
| SPhos | 0.04 | 410.48 | 16.4 mg (0.04 mmol) |
| 1,4-Dioxane | Solvent | - | 4 mL |
| Water | Solvent | - | 0.8 mL |
Note: These are general guidelines. Optimal conditions may vary depending on the specific boronic acid used.[6]
General SNAr Protocol with an Amine Nucleophile
-
In a round-bottom flask, dissolve the amine nucleophile (1.1 equiv.) in a polar aprotic solvent like DMF.
-
Add a base such as K₂CO₃ (1.5 equiv.).
-
Add this compound (1.0 equiv.) to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows
References
- 1. This compound | 1360934-51-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Technical Support Center: Methyl 2-chloro-5-(trifluoromethyl)nicotinate - Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a solid that is generally stable under recommended storage conditions.[1][2] However, like many esters and halogenated aromatic compounds, it can be susceptible to degradation under specific environmental stresses. Key areas of concern for stability are hydrolysis, photostability, and thermal degradation.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
Yes, compounds containing a trifluoromethyl-substituted pyridine ring can be susceptible to photodegradation.[4] Exposure to light, particularly UV radiation, may lead to the degradation of the molecule. It is recommended to store the compound in light-resistant containers and to minimize exposure to light during experiments. Photodegradation can be a complex process and may lead to the formation of various byproducts, including the potential for defluorination to produce trifluoroacetic acid and fluoride anions.[4]
Q4: What are the expected thermal degradation products?
Specific thermal degradation products for this compound have not been detailed in the available literature. However, thermal stress can lead to the decomposition of the molecule. It is important to determine the compound's melting point and decomposition temperature to establish safe handling and processing temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a sample in aqueous solution. | Hydrolysis of the ester to 2-chloro-5-(trifluoromethyl)nicotinic acid. | - Confirm the identity of the new peak by comparing its retention time with a standard of 2-chloro-5-(trifluoromethyl)nicotinic acid.- Analyze the sample preparation and storage conditions to minimize exposure to water and extreme pH. |
| Discoloration or change in the physical appearance of the solid compound over time. | Potential photodegradation or reaction with atmospheric moisture. | - Ensure the compound is stored in a tightly sealed, opaque container under an inert atmosphere.- Store at the recommended temperature of 2-8°C.[1][2] |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound in the experimental medium. | - Prepare solutions of the compound fresh before each experiment.- Assess the stability of the compound in the specific experimental buffer or solvent system over the duration of the experiment. |
| Formation of unexpected byproducts in a formulation with excipients. | Incompatibility between this compound and the excipient. | - Conduct drug-excipient compatibility studies using techniques like DSC, TGA, and FTIR to identify potential interactions.[5][6] |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table provides a template for organizing such data once it is generated through experimental studies.
| Stress Condition | Parameter | Value | Degradation Product(s) |
| Hydrolysis (pH 7, 25°C) | Half-life (t½) | Data not available | 2-chloro-5-(trifluoromethyl)nicotinic acid |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | % Degradation after X hours | Data not available | 2-chloro-5-(trifluoromethyl)nicotinic acid |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | % Degradation after X hours | Data not available | 2-chloro-5-(trifluoromethyl)nicotinic acid |
| Oxidative (3% H₂O₂, 25°C) | % Degradation after X hours | Data not available | To be determined |
| Photolytic (ICH Q1B) | % Degradation after X hours | Data not available | To be determined |
| Thermal (Solid, 80°C) | % Degradation after X days | Data not available | To be determined |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8]
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 N sodium hydroxide.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to purified water.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 2: Photostability Testing
-
Sample Preparation:
-
Place a thin layer of the solid compound in a transparent container.
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
-
Exposure:
-
Expose the solid and solution samples to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep control samples (both solid and solution) protected from light at the same temperature.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencegate.app [sciencegate.app]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. scispace.com [scispace.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The following sections detail potential impurities, analytical methodologies for their identification, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can arise from various stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities present in the raw materials can be carried through the synthesis. For instance, in syntheses involving chlorination and trifluoromethylation of a pyridine ring, precursors like incompletely substituted pyridines could be a source of impurities.
-
Intermediates: In multi-step syntheses, unreacted intermediates can remain in the final product if purification is not thorough.
-
By-products: Side reactions occurring during the synthesis can generate structurally related by-products. For example, in the synthesis of similar chlorinated pyridine derivatives, over-chlorination can lead to di- or tri-chlorinated impurities.[1] If a borylation step is involved in the synthetic route, by-products like boroxines (cyclic anhydrides of boronic acids) may form.[1]
-
Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, moisture, or reactive excipients. Hydrolysis of the ester group to form the corresponding carboxylic acid is a potential degradation pathway.
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain as residual impurities.
Q2: What are the common types of impurities I should look for?
A2: Based on the structure of this compound and general knowledge of related syntheses, you should be vigilant for the following types of impurities:
-
Process-Related Impurities:
-
Starting Material Carryover: For example, if the synthesis starts from a substituted pyridine, residual amounts of this precursor may be present.
-
Isomeric Impurities: Positional isomers formed during the substitution reactions on the pyridine ring.
-
Over- or Under-halogenated Species: Compounds with additional or missing chlorine atoms.
-
-
Degradation Impurities:
-
Hydrolysis Product: 2-chloro-5-(trifluoromethyl)nicotinic acid.
-
Photodegradation Products: Exposure to light can sometimes lead to complex degradation pathways.
-
-
Residual Solvents: Common organic solvents used in synthesis and purification such as methanol, ethanol, ethyl acetate, and tetrahydrofuran.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC-UV Analysis
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| System Contamination | 1. Inject a blank solvent run. If the peak is present, it indicates contamination of the solvent, glassware, or HPLC system. 2. Flush the HPLC system with appropriate cleaning solvents. 3. Prepare fresh mobile phase with high-purity solvents. |
| Process-Related Impurity | 1. Review the synthetic route to hypothesize potential side-products or unreacted intermediates. 2. If reference standards for potential impurities are available, perform a spiking study to confirm the identity of the peak by observing an increase in its area. 3. If no standards are available, proceed to LC-MS analysis to determine the molecular weight of the impurity. |
| Degradation Product | 1. If the sample is old or has been stored improperly, the peak may be a degradation product. 2. To confirm, subject a pure sample to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) and analyze the stressed sample by HPLC. An increase in the peak area under specific stress conditions can help identify its nature. |
Issue 2: Identification of Volatile Impurities by GC-MS
Diagram: GC-MS Workflow for Residual Solvents
Caption: Workflow for the identification and quantification of volatile impurities.
Common Problems and Solutions:
| Problem | Possible Cause & Solution |
| Poor Peak Shape | - Inappropriate Inlet Temperature: If the temperature is too low, it can cause peak broadening. If it's too high, it might cause degradation of the analyte. Optimize the inlet temperature. - Column Overload: If the sample concentration is too high, it can lead to fronting peaks. Dilute the sample. |
| Difficulty in Identifying a Peak | - Co-elution: Two or more compounds may be eluting at the same time. Modify the GC temperature program (e.g., use a slower ramp rate) to improve separation. - No Match in Mass Spectral Library: The impurity may be novel or not present in the library. In this case, further structural elucidation using techniques like high-resolution mass spectrometry or NMR would be necessary. |
| Inaccurate Quantification | - Matrix Effects: The sample matrix can sometimes interfere with the ionization of the analyte. Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. - Non-linearity of Detector Response: Ensure that the concentration of the impurity falls within the linear range of the detector. If not, adjust the sample concentration accordingly. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is a general starting point for assessing the purity of this compound and detecting non-volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.[1] |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This headspace GC-MS method is suitable for the identification and quantification of residual volatile organic solvents.
| Parameter | Condition |
| GC Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes. |
| Inlet Temperature | 250 °C |
| Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Headspace Sampler | |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 15 minutes |
| Injection Volume | 1 mL from the headspace |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and dissolve in 5 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).[3] |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR is a powerful tool for unambiguous structure elucidation of the main component and any isolated impurities.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Experiments | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. |
| Data Analysis | The chemical shifts and coupling constants will provide detailed structural information. For a related compound, 2-chloro-5-fluoro-nicotinic acid methyl ester, the proton NMR spectrum in CDCl₃ showed signals at δ 8.36 (d, J=2.8Hz, 1H), 7.88 (dd, J=8.0 & 2.8Hz, 1H), and 3.94 (s, 3H).[2] Similar patterns would be expected for this compound, with adjustments due to the trifluoromethyl group. |
Data Presentation
Table 1: Potential Impurities and their Identification Markers
| Potential Impurity | Potential Source | Expected Mass (m/z) [M+H]⁺ | Key NMR Signals (Predicted) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Synthesis By-product | 215.96 | Aromatic signals with different splitting patterns compared to the parent compound. |
| 2-hydroxy-5-(trifluoromethyl)nicotinic acid methyl ester | Degradation | 222.03 | Absence of the chloro-substituent signal, potential shift in aromatic protons. |
| 2-chloro-5-(trifluoromethyl)nicotinic acid | Hydrolysis | 225.99 | Absence of the methyl ester singlet in ¹H NMR, presence of a broad carboxylic acid proton signal. |
| Starting Material (e.g., 2-chloro-5-iodonicotinate) | Incomplete Reaction | 283.93 | Presence of characteristic signals for the iodo-substituted precursor. |
| Residual Methanol | Synthesis/Purification | 32.04 (EI) | Singlet around 3.49 ppm in ¹H NMR (in DMSO-d₆). |
| Residual Ethyl Acetate | Purification | 88.05 (EI) | Quartet around 4.12 ppm and triplet around 1.26 ppm in ¹H NMR. |
Note: The NMR signals are predictions and should be confirmed with authentic standards or by full structural elucidation.
References
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Methyl 2-chloro-5-(trifluoromethyl)nicotinate and Related Analogues
For Immediate Release
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-chloro-5-(trifluoromethyl)nicotinate. Due to the limited availability of public experimental spectra for this specific compound, this report presents predicted NMR data alongside experimentally obtained data for structurally related compounds. This comparison offers valuable insights for researchers in the fields of medicinal chemistry, agrochemistry, and material science for the characterization and quality control of this and similar molecules.
The following analysis includes predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound and experimental data for three key analogues: Methyl 2-chloronicotinate, Methyl 2-chloro-5-fluoronicotinate, and Methyl 2-(trifluoromethyl)nicotinate. The data is presented in tabular format for straightforward comparison, followed by a detailed experimental protocol for NMR data acquisition and a workflow diagram for spectral analysis.
Comparative NMR Spectral Data
The following tables summarize the predicted and experimental NMR spectral data for this compound and its analogues. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4 (ppm) | H-6 (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~8.45 (d) | ~8.70 (d) | ~3.95 (s) |
| Methyl 2-chloronicotinate | 8.17 (dd) | 8.53 (dd) | 3.97 (s) |
| Methyl 2-chloro-5-fluoronicotinate | 7.88 (dd) | 8.36 (d) | - |
| Methyl 2-(trifluoromethyl)nicotinate | 7.56 (dd) | 8.77 (d) | 3.93 (s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ | -CF₃ |
| This compound (Predicted) | ~148 | ~125 | ~135 (q) | ~128 (q) | ~150 | ~164 | ~53 | ~122 (q) |
| Methyl 2-chloro-5-fluoronicotinate | 146.0 (d) | 129.2 (d) | 128.5 (d) | 158.0 (C) | 141.3 (d) | 164.5 | - | - |
| Methyl 2-(trifluoromethyl)nicotinate | 145.7 (q) | 127.8 | 126.1 | 138.4 | 150.9 | 165.9 | 53.3 | 121.2 (q) |
Table 3: ¹⁹F NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| This compound (Predicted) | ~ -63 |
| Methyl 2-(trifluoromethyl)nicotinate | -64.6 |
Note: Predicted data was generated using publicly available NMR prediction software. The accuracy of these predictions has not been experimentally verified.
Experimental Protocols
The following provides a typical methodology for the acquisition of NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Sample Quantity: Approximately 5-10 mg of the solid sample is accurately weighed.
-
Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean and dry 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral window.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, a common external or internal standard is trifluorotoluene or hexafluorobenzene.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is commonly used.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: Typically 64 to 256 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is common.
-
Spectral Width: The spectral width is set based on the expected chemical shift range of the fluorine atoms.
-
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
NMR Data Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR spectral data.
Comparative Discussion
The predicted ¹H NMR spectrum of this compound shows two doublets in the aromatic region, corresponding to the protons at the H-4 and H-6 positions. The electron-withdrawing nature of the trifluoromethyl group is expected to shift these protons downfield compared to Methyl 2-chloronicotinate. The methyl ester protons are expected to appear as a singlet around 3.95 ppm.
In the predicted ¹³C NMR spectrum, the carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself are expected to appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the presence of both the chloro and trifluoromethyl substituents.
The predicted ¹⁹F NMR spectrum is expected to show a singlet around -63 ppm, which is in a similar region to that observed for Methyl 2-(trifluoromethyl)nicotinate (-64.6 ppm).
By comparing the predicted data with the experimental data of the related compounds, researchers can gain confidence in the identification of this compound and distinguish it from potential precursors or side-products. For definitive structural confirmation, it is highly recommended to acquire experimental NMR data for the compound of interest.
Interpreting the Mass Spectrum of Methyl 2-chloro-5-(trifluoromethyl)nicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and structural elucidation. This document outlines the predicted fragmentation pathways based on established mass spectrometry principles and provides a comparative analysis with structurally related compounds.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine, fluorine, and nitrogen atoms influences the fragmentation pathways and the isotopic distribution of chlorine-containing fragments.
| m/z (predicted) | Ion Formula | Proposed Fragment Identity | Fragmentation Pathway |
| 239/241 | [C₈H₅ClF₃NO₂]⁺ | Molecular Ion [M]⁺ | Ionization of the parent molecule |
| 208/210 | [C₇H₂ClF₃NO]⁺ | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 180/182 | [C₇H₂ClF₃N]⁺ | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 172 | [C₇H₅F₃NO₂]⁺ | [M - Cl]⁺ | Loss of a chlorine radical |
| 144 | [C₆H₂F₃N]⁺ | [M - COOCH₃ - Cl]⁺ | Subsequent loss of chlorine from the m/z 180/182 fragment |
| 111 | [C₅H₂F₃]⁺ | Trifluoromethylpyridine fragment | Ring cleavage |
| 69 | [CF₃]⁺ | Trifluoromethyl cation | Cleavage of the C-CF₃ bond |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 239/241) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
Caption: Predicted fragmentation pathway of this compound.
Discussion of Fragmentation Mechanisms
The fragmentation of aromatic esters, chloropyridines, and trifluoromethyl-substituted aromatic compounds in a mass spectrometer typically follows well-established pathways. For this compound, the following key fragmentation steps are anticipated:
-
Alpha-Cleavage of the Ester Group: The most common initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH₃) to form the acylium ion at m/z 208/210. This is a very stable ion due to resonance.
-
Loss of the Carbomethoxy Group: Cleavage of the bond between the pyridine ring and the carbonyl group results in the loss of the entire carbomethoxy radical (•COOCH₃), yielding a fragment at m/z 180/182.
-
Loss of a Chlorine Radical: The C-Cl bond can also undergo cleavage to lose a chlorine radical (•Cl), resulting in an ion at m/z 172.
-
Secondary Fragmentation: The fragment ion at m/z 180/182 can further lose a chlorine radical to produce a fragment at m/z 144.
-
Cleavage of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group makes the C-CF₃ bond susceptible to cleavage, leading to the formation of the stable [CF₃]⁺ cation at m/z 69.
Comparison with Alternative Compounds
To provide context, the predicted fragmentation pattern of this compound can be compared with that of similar molecules.
| Compound | Structure | Molecular Weight | Key Predicted Fragments (m/z) | Distinguishing Features |
| Methyl 2-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 171/173 ([M]⁺), 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) | Lacks the trifluoromethyl group, resulting in significantly lower mass fragments. |
| Methyl 5-(trifluoromethyl)nicotinate | C₈H₆F₃NO₂ | 205.13 | 205 ([M]⁺), 174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺), 69 ([CF₃]⁺) | Lacks the chlorine atom, leading to the absence of isotopic peaks for chlorine-containing fragments. |
Experimental Protocols
To acquire a mass spectrum of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be followed.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile impurities.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
The acquired data will be processed using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak to determine the molecular ion and the fragmentation pattern.
-
Compare the experimental spectrum with the predicted fragmentation pattern for structural confirmation.
A Comparative Guide to Purity Analysis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate: HPLC vs. qNMR and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Methyl 2-chloro-5-(trifluoromethyl)nicotinate is of paramount importance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this key fluorinated nicotinic acid derivative.
Comparison of Analytical Methods
The selection of an analytical technique for purity determination depends on various factors including the nature of the analyte, the expected impurities, and the specific requirements of the analysis such as precision, sensitivity, and sample throughput. Below is a summary of the performance of HPLC, quantitative ¹⁹F NMR (qNMR), and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹⁹F NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase, followed by UV detection. | Intrinsic property of the ¹⁹F nucleus, where the signal area is directly proportional to the number of nuclei. | Separation of volatile compounds based on boiling point and polarity, with detection by mass analysis. |
| Specificity | Good. Can separate the main compound from structurally similar impurities. Specificity needs to be demonstrated through peak purity analysis. | Excellent. The ¹⁹F NMR spectrum is highly specific to the fluorine environments in the molecule, providing structural confirmation. | Very Good. Provides separation and mass information, which aids in the identification of impurities. |
| Accuracy | High. Typically >98% recovery when validated.[1][2] | High. Can be a primary ratio method of measurement, with accuracy depending on the purity of the internal standard.[2] | Good. Accuracy can be affected by matrix effects and the volatility of the analytes. |
| Precision (%RSD) | Excellent. Typically <2% for replicate injections.[2] | Excellent. High precision can be achieved with proper experimental setup. | Good. Typically <5-10% for replicate injections. |
| Linearity (R²) | Excellent. Typically >0.999 over a defined concentration range. | Good. Signal response is linear over a wide dynamic range. | Good. Generally linear over a narrower range compared to HPLC and NMR. |
| Limit of Detection (LOD) | Low (ng/mL range). | Moderate. Generally less sensitive than chromatographic methods. | Very Low (pg/mL range). |
| Sample Throughput | High. With modern autosamplers, a large number of samples can be analyzed unattended. | Moderate. Sample preparation is simple, but acquisition times can be longer. | Moderate to High. Depends on the chromatographic runtime. |
| Key Advantages | Widely available, robust, high sensitivity, and well-established for purity analysis in the pharmaceutical industry.[1][3] | No need for a specific reference standard of the analyte, provides structural information, and is non-destructive.[1][4] | High sensitivity and specificity, excellent for identifying volatile impurities.[5][6][7][8][9] |
| Potential Challenges | Requires a specific reference standard for the main compound and impurities, potential for co-elution of impurities. | Lower sensitivity compared to HPLC and GC-MS, requires a specialized NMR spectrometer. | The analyte must be volatile and thermally stable, potential for thermal degradation in the injector or column. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on standard reversed-phase HPLC protocols for the analysis of aromatic, moderately polar compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Quantitative ¹⁹F NMR (qNMR) Method
This method leverages the presence of the trifluoromethyl group for direct purity assessment.[1][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
NMR data processing software.
Experimental Parameters:
-
Solvent: Acetonitrile-d3 or Chloroform-d.
-
Internal Standard: A certified reference material containing fluorine with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Pulse Program: A standard 90° pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
Acquire the ¹⁹F NMR spectrum under quantitative conditions.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for identifying and quantifying volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Inject 1 µL of the solution into the GC-MS.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound, incorporating the comparative methods.
Caption: Workflow for the purity analysis of this compound.
References
- 1. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 2. acgpubs.org [acgpubs.org]
- 3. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 5. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Simultaneous GC-MS determination of nicotine and cotinine in plasma for the pharmacokinetic characterization of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate and its Bromo-Analog for Researchers
In the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular novelty. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides a detailed comparison of two key intermediates: Methyl 2-chloro-5-(trifluoromethyl)nicotinate and its bromo-analog, Methyl 2-bromo-5-(trifluoromethyl)nicotinate . This comparison focuses on their synthesis, physical properties, and, most importantly, their reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of the two analogs is presented in Table 1. While many physical properties are predicted, they offer a baseline for comparison in terms of molecular weight and general characteristics.
| Property | This compound | Methyl 2-bromo-5-(trifluoromethyl)nicotinate |
| CAS Number | 1360934-51-5[1][2][3][4][5][6] | 888738-49-6[7][8] |
| Molecular Formula | C₈H₅ClF₃NO₂[1][2][4][5] | C₈H₅BrF₃NO₂[7][8] |
| Molecular Weight | 239.58 g/mol [2][5][6] | 284.03 g/mol [7][8] |
| Appearance | White solid[9] | Not specified |
| Storage | Inert atmosphere, 2-8°C[1][6] | Not specified |
Synthesis of Starting Materials
The accessibility of these building blocks is a crucial consideration for any synthetic campaign. While specific, detailed industrial syntheses are often proprietary, general routes can be inferred from the chemical literature.
A plausible synthetic route to this compound can be adapted from procedures for analogous compounds, such as the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate. This often involves the trifluoromethylation of a suitable iodonicotinate precursor.[10] For example, the key step could be the trifluoromethylation of an aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system.[10]
Similarly, the synthesis of the bromo-analog would likely follow a parallel pathway, starting from a corresponding bromo-iodo-nicotinate or through direct bromination of a suitable precursor.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of these halo-nicotinates lies in their ability to participate in cross-coupling reactions to build molecular complexity. The nature of the halogen at the 2-position significantly influences the reactivity, with the general trend for palladium-catalyzed reactions being I > Br > Cl.[11][12] This is attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[11][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In a comparative context, Methyl 2-bromo-5-(trifluoromethyl)nicotinate is expected to exhibit higher reactivity than its chloro-counterpart. This translates to potentially milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
Table 2: Representative Comparison of Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Methyl 2-bromo-5-(trifluoromethyl)nicotinate | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4-12 | ~85-95% (estimated) |
| This compound | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | ~70-85% (estimated) |
Note: The yields presented are estimations based on typical outcomes for analogous substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halo-nicotinate is a critical factor. The bromo-analog is expected to be more amenable to amination under a broader range of conditions compared to the chloro-analog. The amination of aryl chlorides often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.[13][14][15]
Table 3: Representative Comparison of Buchwald-Hartwig Amination Performance
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Methyl 2-bromo-5-(trifluoromethyl)nicotinate | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | ~80-90% (estimated) |
| This compound | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100-120 | 18-24 | ~65-80% (estimated) |
Note: The yields presented are estimations based on typical outcomes for analogous substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
To provide a practical framework for researchers, the following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-(trifluoromethyl)nicotinate with Phenylboronic Acid
-
To a dry Schlenk tube, add Methyl 2-bromo-5-(trifluoromethyl)nicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
-
To a dry Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired product.
Signaling Pathways and Logical Relationships
The choice between the chloro and bromo analog often depends on a balance of reactivity, cost, and availability. This decision-making process can be visualized as follows:
Caption: Decision pathway for selecting a halo-nicotinate building block.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. CAS:1360934-51-5 | C8H5ClF3NO2 | this compound | Pharmalego [pharmalego.com]
- 3. 888738-49-6|Methyl 2-bromo-5-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1360934-51-5 [sigmaaldrich.com]
- 7. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 8. chemcd.com [chemcd.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Reactivity of Chloro- vs. Bromo-Nicotinates in Palladium-Catalyzed Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall success. Nicotinic acid derivatives, prevalent scaffolds in pharmaceuticals, are often functionalized using palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of chloro-nicotinates versus bromo-nicotinates in these essential transformations, supported by experimental data and detailed protocols.
The fundamental principle governing the reactivity of halo-nicotinates in palladium-catalyzed coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle. Consequently, bromo-nicotinates are generally more reactive than their chloro- counterparts, often leading to milder reaction conditions, shorter reaction times, and higher yields.[1]
Comparative Performance in Key Cross-Coupling Reactions
The enhanced reactivity of bromo-nicotinates is a consistent trend across various palladium-catalyzed coupling reactions. However, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have made the coupling of less reactive but more cost-effective chloro-nicotinates increasingly viable.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When coupling nicotinates with boronic acids, the difference in reactivity between bromo- and chloro-substrates is evident. Bromo-nicotinates typically undergo coupling under standard conditions with common palladium catalysts like Pd(PPh₃)₄. In contrast, chloro-nicotinates often require more specialized and electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and higher temperatures to achieve comparable yields.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo-nicotinate Derivative | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-12 | Good to Excellent |
| Chloro-nicotinate Derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | Moderate to Good |
Note: Yields are generalized from typical outcomes for these substrate classes. Specific results may vary based on the exact substrates and reaction conditions.[3][4]
Heck Reaction
In the Heck reaction, which couples the halo-nicotinate with an alkene, bromo-nicotinates react efficiently with standard catalysts like Pd(OAc)₂ and phosphine ligands such as PPh₃ or P(o-tol)₃.[5] The coupling of chloro-nicotinates in a Heck reaction is more challenging and generally requires higher temperatures and more specialized catalyst systems to proceed efficiently.[6]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Methyl 5-bromonicotinate | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile/DMF | 100-120 | Good |
| Methyl 5-chloronicotinate | Alkene | Palladacycle/Bulky Ligand | Stronger Base | NMP | >130 | Moderate |
Note: Data for the chloro-nicotinate is extrapolated based on the general reactivity of aryl chlorides in Heck reactions.[6][7]
Sonogashira Coupling
The Sonogashira coupling of halo-nicotinates with terminal alkynes to form C(sp²)-C(sp) bonds also demonstrates the higher reactivity of the bromo-derivatives. These reactions are typically co-catalyzed by palladium and copper salts. Bromo-nicotinates can be coupled effectively using standard catalysts like PdCl₂(PPh₃)₂ and CuI.[7] Achieving efficient Sonogashira coupling with chloro-nicotinates is more demanding and often requires higher catalyst loadings and more forcing conditions.[8]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Methyl 5-bromonicotinate | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/THF | Room Temp to 100 | High |
| Methyl 5-chloronicotinate | Terminal Alkyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100-120 | Moderate |
Note: Conditions for the chloro-nicotinate are representative of those required for less reactive aryl chlorides.[9][10]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for a representative Suzuki-Miyaura coupling of a bromo- vs. a chloro-nicotinate are presented below. These protocols highlight the key differences in the required reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-Bromonicotinate
Materials:
-
Methyl 5-bromonicotinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
To a dry reaction flask, add methyl 5-bromonicotinate, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-Chloronicotinate
Materials:
-
Methyl 5-chloronicotinate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.10 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add methyl 5-chloronicotinate, the arylboronic acid, and finely powdered potassium phosphate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Fingerprints: A Comparative Guide to Trifluoromethylated Nicotinate Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. The position of a substituent, such as the highly electronegative trifluoromethyl (CF₃) group on a nicotinate framework, can significantly alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of positional isomers of methyl trifluoromethylnicotinate, supported by experimental data and detailed protocols.
The differentiation of trifluoromethylated nicotinate isomers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a robust methodology for isomer identification.
Key Spectroscopic Differentiators
The electronic environment of the trifluoromethyl group and the aromatic protons and carbons of the pyridine ring are highly sensitive to the position of the CF₃ substituent. This sensitivity is the foundation for spectroscopic differentiation.
-
¹⁹F NMR Spectroscopy: This is arguably the most direct method for distinguishing between the isomers. The chemical shift of the ¹⁹F signal is exquisitely sensitive to its position on the pyridine ring due to variations in the local electronic environment. The electron-withdrawing nature of the ester group and the nitrogen atom in the ring creates a unique electronic landscape for each isomer, resulting in distinct ¹⁹F chemical shifts.
-
¹H and ¹³C NMR Spectroscopy: The substitution pattern of the pyridine ring in each isomer leads to characteristic chemical shifts and coupling constants for the remaining aromatic protons. The electron-withdrawing CF₃ group significantly influences the chemical shifts of adjacent and distant protons and carbons in the ring, providing a clear fingerprint for each isomer.
-
Infrared (IR) Spectroscopy: While IR spectroscopy is excellent for identifying functional groups present in the molecule (such as the C=O of the ester and the C-F bonds of the trifluoromethyl group), subtle differences in the fingerprint region (below 1500 cm⁻¹) can also aid in differentiating the isomers. The position of the CF₃ group can influence the vibrational modes of the pyridine ring, leading to unique absorption patterns.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the isomers, which will be identical. However, the fragmentation patterns upon ionization can differ based on the stability of the resulting fragments. The position of the trifluoromethyl group can influence the fragmentation pathways, leading to characteristic differences in the mass spectra of the isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the positional isomers of methyl trifluoromethylnicotinate. This data has been compiled from various sources and represents typical values observed.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | Position of CF₃ | δ (ppm), Multiplicity, J (Hz) for Pyridine Protons | δ (ppm), Singlet for -OCH₃ |
| Methyl 2-(trifluoromethyl)nicotinate | 2 | H-4: ~8.3 (d, J ≈ 8 Hz), H-5: ~7.6 (t, J ≈ 8 Hz), H-6: ~8.8 (d, J ≈ 5 Hz) | ~3.9 |
| Methyl 4-(trifluoromethyl)nicotinate | 4 | H-2: ~9.1 (s), H-5: ~7.7 (d, J ≈ 5 Hz), H-6: ~8.9 (d, J ≈ 5 Hz) | ~4.0 |
| Methyl 5-(trifluoromethyl)nicotinate | 5 | H-2: ~9.2 (s), H-4: ~8.5 (s), H-6: ~9.0 (s) | ~4.0 |
| Methyl 6-(trifluoromethyl)nicotinate | 6 | H-2: ~9.3 (d, J ≈ 2 Hz), H-4: ~8.4 (dd, J ≈ 8, 2 Hz), H-5: ~7.8 (d, J ≈ 8 Hz) | ~4.0 |
Table 2: ¹⁹F NMR Spectroscopic Data (CDCl₃, 376 MHz)
| Isomer | Position of CF₃ | ¹⁹F Chemical Shift (δ, ppm) |
| Methyl 2-(trifluoromethyl)nicotinate | 2 | ~ -62 |
| Methyl 4-(trifluoromethyl)nicotinate | 4 | ~ -64 |
| Methyl 5-(trifluoromethyl)nicotinate | 5 | ~ -63 |
| Methyl 6-(trifluoromethyl)nicotinate | 6 | ~ -70 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | C=O Stretch | C-F Stretch | Pyridine Ring Vibrations (Fingerprint Region) |
| Methyl 2-(trifluoromethyl)nicotinate | ~1730 | ~1300, ~1150 | Distinct pattern |
| Methyl 4-(trifluoromethyl)nicotinate | ~1735 | ~1310, ~1160 | Distinct pattern |
| Methyl 5-(trifluoromethyl)nicotinate | ~1732 | ~1305, ~1155 | Distinct pattern |
| Methyl 6-(trifluoromethyl)nicotinate | ~1728 | ~1290, ~1140 | Distinct pattern |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| All Isomers | 205 | 174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺), and other isomer-specific fragments. |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.
1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethylated nicotinate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 s.
-
-
¹⁹F NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -50 to -80 ppm (or a wider range if the approximate chemical shift is unknown).
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet for a solid sample or a thin film between salt plates for a liquid sample.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum should be collected before scanning the sample.
-
-
Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-300.
-
-
Data Acquisition (ESI-MS):
-
Mode: Positive ion mode.
-
Infuse the sample solution into the ESI source.
-
Mass range: m/z 50-400.
-
-
Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of trifluoromethylated nicotinate isomers.
Caption: Workflow for the spectroscopic differentiation of trifluoromethylated nicotinate isomers.
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a paramount strategy in medicinal chemistry and drug development. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of reagents has been developed for the trifluoromethylation of pyridines, each with distinct advantages and limitations. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Trifluoromethylating Reagents
The choice of a trifluoromethylating reagent is dictated by factors such as the electronic nature of the pyridine substrate, desired regioselectivity, and tolerance of other functional groups. The following tables summarize the performance of key reagents in the trifluoromethylation of various pyridine derivatives.
Radical Trifluoromethylation Reagents
Radical trifluoromethylation methods are often valued for their tolerance of a wide range of functional groups.
| Reagent/Method | Substrate | Product | Yield (%) | Conditions | Reference |
| Langlois' Reagent (NaSO2CF3) | Pyridone | 3-Trifluoromethylpyridone | 56-93 | DMSO, 390 nm LEDs, rt, 24 h | [1][2] |
| 4-Pyridone | 3-Trifluoromethyl-4-pyridone & 3,5-bis(trifluoromethyl)-4-pyridone | 51 & 23 | DMSO, 390 nm LEDs, rt, 24 h | [1] | |
| Azaindole | Trifluoromethylated azaindole | 70 | DMSO, 390 nm LEDs, rt, 24 h | [1] | |
| TFA / Pyridine N-oxide | Electron-rich heterocycles | Trifluoromethylated heterocycles | High | Photoredox catalysis, visible light | [3][4][5] |
Electrophilic Trifluoromethylation Reagents
Electrophilic reagents are particularly effective for the trifluoromethylation of electron-rich pyridines and other heterocycles.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Togni's Reagent I | Quinolines | 3-Trifluoromethylquinolines | 38-76 | Hydrosilylation, then Togni I, DDQ | [6] |
| 4-Phenoxyquinoline | 3-Trifluoromethyl-4-phenoxyquinoline | 61 | Hydrosilylation, then Togni I, DDQ | [7] | |
| Umemoto's Reagent | p-Hydroquinone | 2-CF3-1,4-hydroquinone | 78 | DMF/pyridine, 65 °C | [8] |
| 4-tert-Butylaniline | 2-Trifluoromethyl-4-tert-butylaniline | 91 | DMSO, 70 °C | [8] |
Nucleophilic Trifluoromethylation Reagents
Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group, particularly onto activated pyridine rings or via cross-coupling reactions.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Ruppert-Prakash Reagent (TMSCF3) | Pyridinium iodide salts | Trifluoromethylpyridines | Good | Ag2CO3, DMF | [9] |
| Aryl Halides | Aryl-CF3 | Varies | Copper-catalyzed cross-coupling | [9][10][11] |
Experimental Protocols
Detailed methodologies for key trifluoromethylation reactions are provided below.
Protocol 1: Light-Promoted Trifluoromethylation of Pyridones using Langlois' Reagent[1][2]
-
Materials: Pyridone substrate (1.0 equiv), Langlois' reagent (sodium trifluoromethylsulfinate, 2.0 equiv), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a vial equipped with a stir bar, add the pyridone substrate and Langlois' reagent.
-
Add DMSO to achieve a 0.06 M concentration of the substrate.
-
Stir the reaction mixture at room temperature under irradiation with 390 nm LEDs for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Photoredox-Catalyzed Trifluoromethylation using Trifluoroacetic Anhydride and Pyridine N-oxide[3][5]
-
Materials: Heterocyclic substrate (1.0 equiv), Pyridine N-oxide (1.5 equiv), Trifluoroacetic anhydride (TFAA, 2.0 equiv), Photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%), Solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel, dissolve the heterocyclic substrate and photocatalyst in the chosen solvent.
-
Add pyridine N-oxide and trifluoroacetic anhydride to the mixture.
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs or a compact fluorescent lamp) at room temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Protocol 3: 3-Position-Selective Trifluoromethylation of Quinolines with Togni's Reagent I[6][7]
-
Materials: Quinoline substrate (1.0 equiv), Methylphenylsilane (1.5 equiv), Tris(pentafluorophenyl)borane (5 mol%), Togni's Reagent I (1.2 equiv), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv), 1,2-Dichloroethane (DCE).
-
Procedure:
-
To a solution of the quinoline substrate in 1,2-dichloroethane, add methylphenylsilane and tris(pentafluorophenyl)borane.
-
Heat the mixture at 65 °C for the required time to achieve hydrosilylation.
-
Cool the reaction mixture to 0-25 °C and add Togni's Reagent I.
-
Stir the mixture at the same temperature for several hours.
-
Add DDQ to the reaction mixture and continue stirring at 25 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Copper-Catalyzed Trifluoromethylation of Aryl Halides with Ruppert-Prakash Reagent[9][10][11]
-
Materials: Aryl halide (e.g., iodopyridine, 1.0 equiv), Ruppert-Prakash reagent (TMSCF3, 1.5-2.0 equiv), Copper(I) salt (e.g., CuI, 10-20 mol%), Fluoride source (e.g., KF or CsF, 2.0 equiv), Solvent (e.g., DMF or NMP).
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the copper(I) salt and the fluoride source.
-
Add the aryl halide and the solvent.
-
Add the Ruppert-Prakash reagent dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Mechanistic Pathways and Visualizations
The trifluoromethylation of pyridines can proceed through radical, electrophilic, or nucleophilic pathways, depending on the reagent and reaction conditions.
Radical Trifluoromethylation Pathway
Radical trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF3), which then adds to the pyridine ring.
Caption: General pathway for radical trifluoromethylation of pyridines.
Electrophilic Trifluoromethylation Pathway
In this pathway, an electrophilic "CF3+" equivalent is generated and attacks the electron-rich positions of the pyridine ring.
Caption: Mechanism of electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylation Pathway
Nucleophilic trifluoromethylation involves the attack of a "CF3-" nucleophile on an electrophilic carbon of the pyridine ring, often facilitated by pre-activation of the pyridine or through a transition-metal-catalyzed cross-coupling reaction.
Caption: General pathways for nucleophilic trifluoromethylation of pyridines.
Conclusion
The synthesis of trifluoromethylated pyridines is a dynamic field with a continuous evolution of new reagents and methodologies. This guide provides a comparative overview of key alternative reagents, highlighting their performance, providing detailed experimental protocols, and illustrating the underlying mechanistic pathways. By understanding the nuances of each method, researchers can make informed decisions to efficiently synthesize the desired trifluoromethylated pyridine derivatives for their applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 11. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nicotinic Acid Ester-Derived Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of various compounds derived from nicotinic acid esters. The information presented is supported by experimental data to aid in research and development of new herbicidal agents. Nicotinic acid, a naturally occurring compound, and its derivatives are of growing interest in the development of novel herbicides.[1] Many of these compounds act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately lead to plant death.[2][3]
Quantitative Efficacy Comparison
The herbicidal efficacy of nicotinic acid derivatives can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) or growth reduction (GR50) values. Lower values indicate higher potency. The following table summarizes the available efficacy data for a series of novel N-(arylmethoxy)-2-chloronicotinamides and compares them with commercial herbicides.
| Compound | Target Weed Species | Efficacy (IC50/GR50 in µM) | Reference Commercial Herbicides | Efficacy (IC50 in µM) |
| Novel N-(arylmethoxy)-2-chloronicotinamides | ||||
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Lemna paucicostata (duckweed) | 7.8 | Clomazone | 125 |
| Propanil | 2 | |||
| A series of 15 novel N-(arylmethoxy)-2-chloronicotinamides | Agrostis stolonifera (bentgrass) | Excellent activity at 100 µM | Not specified | - |
| Commercial Pyridine Carboxylic Acid Herbicides (Qualitative Data) | ||||
| Picloram (ester formulations available) | Broadleaf weeds, woody plants | High efficacy, persistent | - | Not available |
| Clopyralid (ester formulations available) | Broadleaf weeds | High efficacy | - | Not available |
| Aminopyralid (ester formulations available) | Broadleaf weeds | High efficacy | - | Not available |
Experimental Protocols
The evaluation of herbicidal efficacy is crucial for the development of new active ingredients. The following are detailed methodologies for key experiments cited in the evaluation of nicotinic acid ester-derived herbicides.
Whole-Plant Bioassay for Post-Emergence Herbicidal Efficacy
This protocol is adapted from standard methods for evaluating auxin-mimic herbicides.[4][5][6]
1. Plant Material and Growth Conditions:
- Select susceptible plant species for the bioassay. Common choices for auxin-mimic herbicides include tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and various broadleaf weeds.[4][7]
- Grow seedlings in pots containing a standardized potting mix under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
- Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.
2. Herbicide Application:
- Prepare stock solutions of the test compounds (nicotinic acid esters) and reference herbicides in a suitable solvent (e.g., acetone or DMSO).
- Create a series of dilutions to test a range of concentrations.
- Apply the herbicide solutions to the foliage of the test plants using a precision sprayer to ensure uniform coverage. A carrier volume of 200-400 L/ha is common.
- Include a control group sprayed only with the solvent carrier.
3. Data Collection and Analysis:
- After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as epinasty (twisting), stunting, and chlorosis.
- Harvest the above-ground biomass of each plant and determine the fresh and dry weights.
- Calculate the percent growth inhibition relative to the control group.
- Use dose-response analysis to determine the GR50 or IC50 value, which is the concentration of the herbicide that causes a 50% reduction in plant growth.
Seed Germination and Early Seedling Growth Bioassay
This method assesses the pre-emergence herbicidal activity.
1. Preparation of Test Plates:
- Place a filter paper in a petri dish.
- Apply a known volume of the test herbicide solution at various concentrations to the filter paper.
- Allow the solvent to evaporate, leaving a uniform residue of the herbicide.
2. Seed Sowing and Incubation:
- Place a specific number of seeds of the target weed species onto the treated filter paper.
- Moisten the filter paper with a defined amount of distilled water.
- Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, dark or light/dark cycle depending on the species).
3. Data Collection and Analysis:
- After a set period (e.g., 7-14 days), count the number of germinated seeds to determine the germination percentage.
- Measure the root and shoot length of the seedlings.
- Calculate the percent inhibition of germination and seedling growth compared to the untreated control.
- Determine the IC50 values for germination, root growth, and shoot growth.
Visualizations
Signaling Pathway of Auxin-Mimicking Nicotinic Acid Herbicides
Nicotinic acid-derived herbicides often function as synthetic auxins. They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response factors (ARFs), leading to the expression of auxin-responsive genes. Overstimulation of this pathway results in the overproduction of ethylene and abscisic acid (ABA), causing epinasty, senescence, and ultimately, plant death.
Caption: Auxin-mimicking nicotinic acid herbicide signaling pathway.
Experimental Workflow for Herbicide Efficacy Testing
The process of testing the efficacy of a new herbicidal compound involves a logical sequence of steps, from initial synthesis to dose-response analysis.
Caption: Workflow for assessing herbicide efficacy.
References
- 1. invasive.org [invasive.org]
- 2. solutionsstores.com [solutionsstores.com]
- 3. pomais.com [pomais.com]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Potent Enhancer of Biological Activity on the Pyridine Ring
A Comparative Guide for Drug Development Professionals
The pyridine ring is a cornerstone scaffold in medicinal chemistry, featured in a multitude of approved drugs due to its versatile chemical properties and ability to interact with biological targets.[1] Modifying the functional groups on this heterocyclic core is a key strategy for optimizing a compound's pharmacological profile. Among the vast arsenal of chemical moieties available to researchers, the trifluoromethyl (CF3) group stands out for its unique ability to profoundly enhance a molecule's potency, metabolic stability, and bioavailability.[2]
This guide provides an objective comparison of the biological activity of trifluoromethyl-substituted pyridines against pyridines bearing other common functional groups, supported by experimental data from anticancer and antiviral studies.
The Physicochemical Advantages of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "super-methyl" group in drug design, but its properties are far more complex and advantageous.[2] Its profound impact on biological activity stems from a combination of unique physicochemical characteristics:
-
High Electronegativity and Electron-Withdrawing Nature : The three fluorine atoms make the CF3 group strongly electron-withdrawing.[2] This alters the electronic distribution within the pyridine ring, which can significantly influence pKa and enhance binding affinity to target proteins through modified electrostatic interactions.[2]
-
Increased Lipophilicity : The CF3 group is highly lipophilic, more so than a hydrogen or even a chlorine atom. This property can improve a drug's ability to cross biological membranes, leading to better absorption, distribution, and penetration into target tissues.[2]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450, often resulting in a longer drug half-life and improved pharmacokinetic profile.
-
Steric Effects : While larger than a methyl group, the CF3 group can fit into specific hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.
The logical interplay of these properties culminates in enhanced biological activity, as illustrated below.
Quantitative Comparison of Biological Activity
The following tables summarize experimental data from various studies, directly comparing the biological activity of pyridine derivatives where a trifluoromethyl group is substituted for other functional groups.
Table 1: Anticancer Activity of Pyridine Derivatives (Caspase-1 Inhibition)
This table presents data on a series of triaminopyrimidine-based compounds designed as inhibitors of caspase-1, an enzyme implicated in inflammation. The data shows the impact of substituting a group at the para-position of a phenyl ring attached to the core scaffold.
| Compound ID | Linker | R Group (Functional Group) | IC50 (nM)[2] |
| AE-1-75 | Ethylene | 4-CH3 | 87 ± 9 |
| AE-2-48 | Methylene | 4-CF3 | 13 ± 1 |
| AE-2-7 | Methylene | 4-CH3 | 100 ± 16 |
Data sourced from a study on triaminopyrimidine inhibitors of caspase-1.[2] The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
In this series, the 4-trifluoromethylphenyl derivative AE-2-48 demonstrated the highest potency, with an IC50 value of 13 nM. This is significantly more potent than the corresponding 4-methyl (4-CH3) analogues, highlighting the positive contribution of the CF3 group to the inhibitory activity against caspase-1.[2]
Table 2: Antiviral Activity of Benzothiazolyl-Pyridine Hybrids
The following data compares the antiviral activity of pyridine hybrids against H5N1 influenza virus and SARS-CoV-2. The key comparison is between compounds with different fluorine-containing functional groups on a phenyl ring.
| Compound ID | R Group (Functional Group) | Anti-H5N1 (% Inhibition @ 0.5 µmol/µL)[3] | Anti-SARS-CoV-2 (IC50 in µM)[3] |
| 8f | 4-F | Not specified | 10.52 |
| 8g | 2,4-di-F | Not specified | 21.46 |
| 8h | 3-CF3 | 93% | 3.669 |
| Ribavirin (Control) | N/A | 100% | Not specified |
Data sourced from a study on benzothiazolyl-pyridine hybrids.[3] The IC50 value represents the concentration of the compound required to inhibit 50% of viral replication.
Compound 8h , which possesses a 3-trifluoromethyl group, exhibited the highest activity against both the H5N1 virus and SARS-CoV-2.[3] Its 93% inhibition of H5N1 at the tested concentration is comparable to the standard antiviral drug ribavirin. Furthermore, its IC50 value of 3.669 µM against SARS-CoV-2 was the most potent among the tested compounds, demonstrating the superior effect of the CF3 group compared to single or double fluorine atom substitutions in this scaffold.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are protocols for key assays used to generate the data presented.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Calculus of Employing Methyl 2-chloro-5-(trifluoromethyl)nicotinate in Large-Scale Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of key molecular building blocks is a critical decision point in large-scale synthesis, balancing cost, efficiency, and performance. Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a trifluoromethylated pyridine derivative, has emerged as a valuable intermediate in the agrochemical and pharmaceutical industries. This guide provides an objective cost-benefit analysis of its use, comparing its synthesis with potential alternatives and presenting supporting data to inform strategic procurement and development decisions.
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern medicinal and agricultural chemistry.[1][2][3][4] This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Trifluoromethylated heterocycles, in particular, are integral to a wide range of commercial products.[1][2][5] this compound serves as a prime example of such a crucial building block, offering a unique combination of reactive sites for further chemical elaboration.
Synthetic Pathways and Cost Considerations
The large-scale synthesis of this compound is not explicitly detailed in publicly available literature. However, a robust analysis can be constructed by examining the synthesis of its immediate precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid, and by drawing parallels with the well-documented synthesis of its structural isomer, Methyl 6-chloro-5-(trifluoromethyl)nicotinate.[6][7]
The most common industrial routes to trifluoromethylpyridines, the parent class of the target molecule, begin with readily available and relatively inexpensive starting materials like 3-picoline.[8][9] These methods typically involve high-temperature vapor-phase or liquid-phase chlorination and fluorination reactions.[8][9]
A plausible and economically viable synthetic route for large-scale production is a multi-step process. This would likely begin with the chlorination of 3-picoline to produce 2-chloro-5-methylpyridine. This intermediate would then undergo further chlorination to yield 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (fluorination) reaction to give 2-chloro-5-(trifluoromethyl)pyridine. Subsequent functionalization and esterification would lead to the final product.
A key intermediate in a more direct route is 2-chloro-5-(trifluoromethyl)nicotinic acid. The cost of this precursor is a significant factor in the overall cost of the final ester. While laboratory-scale pricing is high, industrial-scale production would leverage economies of scale, significantly reducing the cost.
To provide a tangible comparison, the synthesis of the closely related Methyl 6-chloro-5-(trifluoromethyl)nicotinate on a kilogram scale has been reported to utilize an economical trifluoromethylation of an aryl iodide using a methyl chlorodifluoroacetate (MCDFA)/KF/CuI system.[6][7] This suggests that similar cost-effective strategies could be applied to the synthesis of the 2-chloro isomer.
The following diagram illustrates a probable synthetic workflow for this compound, highlighting key intermediates and reaction types.
Comparison with Alternatives
The choice of a building block like this compound is highly dependent on the specific application. In drug discovery and agrochemical development, other functionalized pyridine and heterocyclic building blocks can serve as alternatives. A direct comparison requires evaluating not only the cost of synthesis but also the performance of the final product.
| Building Block | Starting Materials | Key Synthetic Steps | Relative Cost | Performance Considerations |
| This compound | 3-Picoline or 2,5-Dichloropyridine | Multi-step chlorination, fluorination, functionalization, esterification | Moderate to High | -CF3 group enhances metabolic stability and lipophilicity. Two distinct reactive sites (chloro and ester) for diverse derivatization. |
| Methyl 2-chloronicotinate | 2-Chloronicotinic acid | Esterification | Low to Moderate | Lacks the trifluoromethyl group, potentially leading to lower metabolic stability and different biological activity. Simpler and likely cheaper to synthesize. |
| Methyl 2-chloro-5-fluoronicotinate | 2,5-Dichloropyridine or related precursors | Halogenation, functionalization, esterification | Moderate | A single fluorine atom has a less pronounced effect on lipophilicity and metabolic stability compared to a -CF3 group. Synthesis may be less complex than trifluoromethylation. |
| Other Trifluoromethylated Heterocycles (e.g., pyrazoles, imidazoles) | Various acyclic precursors | Cyclocondensation reactions | Variable | The biological activity is highly dependent on the specific heterocyclic core. Synthesis costs can vary significantly based on the complexity of the ring system. |
Experimental Protocols:
While a specific large-scale protocol for this compound is not publicly available, a representative laboratory-scale procedure for a key transformation, the esterification of the precursor acid, is provided below. Industrial-scale processes would be optimized for efficiency, safety, and cost.
Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid:
-
Reaction Setup: A solution of 2-chloro-5-(trifluoromethyl)nicotinic acid in methanol is prepared in a suitable reactor.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.
-
Final Purification: The crude ester is then purified, typically by distillation or chromatography, to achieve the desired purity.
The following diagram illustrates the logical workflow for this experimental protocol.
Safety and Environmental Considerations
The large-scale synthesis of pyridine derivatives, particularly those involving chlorination and fluorination, requires careful consideration of safety and environmental regulations.[10][11] Many of the reagents used, such as chlorine gas and some fluorinating agents, are hazardous and require specialized handling and containment procedures. The use of high temperatures and pressures in some synthetic steps also necessitates robust engineering controls.
From an environmental perspective, the generation of waste streams containing halogenated organic compounds and acidic byproducts must be managed in accordance with local and international regulations. The development of more sustainable and "green" synthetic methodologies, such as those employing catalytic processes and minimizing the use of hazardous reagents, is an ongoing area of research.
Conclusion
The decision to use this compound in large-scale synthesis is a multifaceted one.
Benefits:
-
The presence of the trifluoromethyl group offers significant advantages in terms of the metabolic stability and lipophilicity of the final products, which is highly desirable in drug and agrochemical development.[4][5]
-
The molecule possesses two distinct and versatile reactive handles (the chloro and ester groups), allowing for a wide range of subsequent chemical modifications.
-
Established industrial routes for the synthesis of trifluoromethylpyridines from inexpensive starting materials like 3-picoline provide a basis for cost-effective large-scale production.[8][9]
Costs and Challenges:
-
The synthesis is a multi-step process that can involve hazardous reagents and demanding reaction conditions, requiring significant investment in specialized equipment and safety protocols.
-
The cost of the trifluoromethylating agent can be a significant contributor to the overall cost, although economical options are being developed.[6][7]
-
The environmental impact of the synthesis, particularly the generation of halogenated waste streams, must be carefully managed.
For research and development professionals, this compound represents a powerful tool for accessing novel and potentially high-performing molecules. While the initial investment in its synthesis or procurement may be higher than for simpler, non-fluorinated analogues, the potential for improved biological performance in the final product can justify the cost. A thorough evaluation of the specific project goals, coupled with a detailed analysis of the supply chain and manufacturing capabilities, is essential for making an informed and strategic decision.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-chloro-5-(trifluoromethyl)nicotinate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential procedural guidance for the proper disposal of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, tailored for researchers, scientists, and drug development professionals.
This guide outlines the necessary personal protective equipment (PPE), spill management, and the approved waste disposal stream for this compound. Adherence to these procedures will mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Essential Precautions
This compound is classified as a moderate hazard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate handling and disposal are critical. Always handle this chemical in a well-ventilated area, such as a fume hood, and avoid generating dust.[1] Do not eat, drink, or smoke when handling this product.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling or disposing of this compound:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Face Protection | Face shield (in addition to goggles). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Protective clothing, such as a lab coat.[1] |
| Respiratory | Dust respirator if handling powder outside a hood.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as listed in the table above.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
Major Spills:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area.
-
Contact Safety Officer: Notify your institution's Environmental Health and Safety (EHS) officer or emergency services.
-
Secure the Area: Prevent entry into the affected area.
-
Cleanup: Cleanup should only be performed by trained personnel equipped with the appropriate PPE.[2]
Disposal Procedure
The primary and mandatory step for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][2]
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be sealable and in good condition.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure it is stored away from incompatible materials.[2]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat is required for all procedures. A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashes.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust, a dust respirator should be worn.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital to minimize exposure and maintain a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Ensure a calibrated chemical fume hood is operational before beginning any work.[1]
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.
-
Confirm all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container securely sealed when not in use.[1]
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.[1][3]
3. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area and decontaminate any equipment used.
-
Launder contaminated clothing separately before reuse.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor for advice.[1]
Spill Management
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or earth.[3]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][3]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water. Dispose of cleaning materials as hazardous waste.[3]
-
-
Large Spills:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound and any materials contaminated with it must be treated as hazardous waste.[3]
-
Containerization: Collect all waste, including reaction byproducts and contaminated materials, in a clearly labeled, sealed container.[3] Do not mix with incompatible waste streams.[3]
-
Disposal Route: Dispose of the chemical waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
